UCM765
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
N-[2-(N-(4-methoxyphenyl)anilino)ethyl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
InChIキー |
PWTCGLHUMIIRML-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
UCM765 mechanism of action on MT2 receptors
An In-depth Technical Guide to the Mechanism of Action of UCM765 on MT2 Receptors
Introduction
This compound, or N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a novel pharmacological agent identified as a selective partial agonist for the melatonin MT2 receptor.[1][2] Melatonin, a neurohormone primarily synthesized by the pineal gland, mediates its diverse physiological effects through two principal high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[3] While both receptors are implicated in regulating circadian rhythms and sleep, emerging evidence highlights their distinct functional roles. This compound's selectivity for the MT2 receptor subtype allows for the specific investigation of MT2-mediated pathways and presents a promising therapeutic avenue for conditions such as sleep disorders, anxiety, and pain.[2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its pharmacological profile, downstream signaling cascades, and the experimental methodologies used for its characterization.
Pharmacological Profile of this compound
The defining characteristic of this compound is its preferential binding to and partial activation of the MT2 receptor over the MT1 receptor. This profile has been established through a series of in vitro pharmacological assays. Although specific binding affinity (Ki) and functional potency (EC50) values are not consistently reported across publicly available literature, the compound is consistently described as having sub-nanomolar affinity for human MT2 receptors.[1]
Table 1: Summary of this compound In Vitro Pharmacological Data
| Parameter | Receptor | Value/Description | Reference |
| Binding Affinity | MT2 | Sub-nanomolar affinity for human receptors. | [1] |
| MT1 | Lower affinity compared to MT2, establishing selectivity. | [5] | |
| Functional Activity | MT2 | Partial Agonist. | [2][3] |
| MT1 | Low to negligible agonist activity. | [5] |
Note: Precise Ki, EC50, and Emax values require access to specific study data and are summarized here based on qualitative descriptions from the literature.
Mechanism of Action: MT2 Receptor Signaling
As a GPCR, the MT2 receptor is coupled to inhibitory G-proteins, specifically of the Gi/o family.[5] The binding of this compound to the MT2 receptor initiates a conformational change, leading to the activation of this associated G-protein.
The canonical signaling pathway proceeds as follows:
-
Agonist Binding: this compound binds to the orthosteric site of the MT2 receptor.
-
G-Protein Activation: The activated receptor complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gi-protein.
-
Subunit Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effector Modulation: The dissociated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5]
This reduction in cAMP levels modulates the activity of downstream protein kinases, such as Protein Kinase A (PKA), ultimately altering cellular function and neuronal excitability in key brain regions.
In Vivo Pharmacological Effects
The mechanism of this compound at the molecular level translates into distinct physiological effects, which have been primarily studied in rodent models. These effects are consistently blocked by the administration of selective MT2 antagonists, such as 4-phenyl-2-propionamidotetralin (4P-PDOT), confirming the MT2-receptor specificity of this compound's actions.[2]
Table 2: Summary of this compound In Vivo Effects in Rodents
| Therapeutic Area | Model/Test | Dose Range (s.c. or i.p.) | Observed Effect | Reference |
| Sleep Regulation | EEG/EMG Recordings | 40 - 60 mg/kg | Promotes Non-REM sleep; increases delta power. | |
| Anxiety | Elevated Plus Maze | 10 mg/kg | Anxiolytic-like properties; increased time in open arms. | [4] |
| Pain/Analgesia | Hot-Plate Test | 5 - 40 mg/kg | Antinociceptive effects; increased lick latency. | |
| Formalin Test | 5 - 40 mg/kg | Reduced inflammatory pain response. |
The sleep-promoting effects of this compound are linked to its action in the reticular thalamic nucleus, a brain region rich in MT2 receptors.[6] Administration of this compound has been shown to increase the firing and rhythmic burst activity of neurons in this area, an activity pattern associated with the generation of NREM sleep.[6] Similarly, its analgesic properties are thought to be mediated by stimulating MT2 receptors on glutamatergic neurons in the ventrolateral periaqueductal grey matter (vlPAG), which influences descending antinociceptive pathways.[3]
Experimental Methodologies
The characterization of this compound's mechanism of action relies on standardized, robust pharmacological assays.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[7] It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) for binding to membranes prepared from cells expressing the target receptor (MT2).[8][9]
Representative Protocol:
-
Membrane Preparation: HEK293 or CHO cells stably expressing human MT1 or MT2 receptors are cultured, harvested, and homogenized. The cell membranes are isolated via centrifugation.[10]
-
Assay Incubation: In a multi-well plate, a fixed concentration of cell membranes and radioligand (2-[¹²⁵I]-iodomelatonin) are incubated with a range of concentrations of the unlabeled test compound, this compound.[10]
-
Separation: The reaction is incubated to equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). An IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[10]
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation—specifically, the inhibition of adenylyl cyclase activity for a Gi-coupled receptor. It quantifies the amount of intracellular cAMP produced by cells in response to a compound.
Representative Protocol:
-
Cell Plating: Cells expressing the MT2 receptor are plated in a multi-well plate and grown to an appropriate confluency.[11]
-
Stimulation: The cell growth medium is replaced with a stimulation buffer. To measure inhibition, adenylyl cyclase is first stimulated with an agent like Forskolin to raise basal cAMP levels.[12]
-
Compound Addition: Cells are then treated with varying concentrations of the test agonist (this compound).
-
Incubation & Lysis: The cells are incubated for a specific period, after which a lysis buffer is added to stop the reaction and release the intracellular cAMP.
-
Detection: The amount of cAMP in the cell lysate is quantified. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[13][14]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist) for this compound.
Conclusion
This compound is a valuable research tool and potential therapeutic lead that acts as a selective partial agonist at the melatonin MT2 receptor. Its mechanism of action is initiated by binding to the MT2 receptor, activating the inhibitory Gi-protein pathway, and subsequently reducing intracellular cAMP levels. This molecular action translates to significant in vivo effects, including the promotion of NREM sleep, anxiolysis, and analgesia, underscoring the critical and distinct role of the MT2 receptor in regulating complex neurological functions. Further research into this compound and similar MT2-selective compounds will continue to illuminate the therapeutic potential of targeting this specific melatonin receptor subtype.
References
- 1. researchgate.net [researchgate.net]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Melatonin MT2 Receptors: A Novel Pharmacological Avenue for Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. montanamolecular.com [montanamolecular.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Figure 6. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
UCM765: A Selective MT2 Receptor Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a synthetic organic compound that has emerged as a valuable pharmacological tool for investigating the physiological roles of the melatonin MT2 receptor. As a selective partial agonist for the MT2 receptor, this compound offers a nuanced approach to modulating the melatoninergic system, distinguishing it from non-selective agonists like melatonin itself. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Core Data Presentation
The quantitative pharmacological data for this compound are summarized in the tables below. This information is crucial for designing and interpreting experiments aimed at understanding the compound's mechanism of action and its effects on biological systems.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Ligand | Receptor | pKi | Ki (nM) | Assay Type | Radioligand | Cell Line | Reference |
| This compound | MT1 | 6.11 | 776.25 | Radioligand Displacement | 2-[¹²⁵I]iodomelatonin | NIH3T3 | --INVALID-LINK-- |
| This compound | MT2 | 7.56 | 27.54 | Radioligand Displacement | 2-[¹²⁵I]iodomelatonin | NIH3T3 | --INVALID-LINK-- |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at Human Melatonin Receptors
| Ligand | Receptor | pEC50 | EC50 | Emax (%) | Assay Type | Reference |
| This compound | MT2 | Not Available | Not Available | Not Available | cAMP Inhibition | Not Available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures related to this compound, the following diagrams are provided in the DOT language for Graphviz.
Melatonin Receptor Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Canonical Gi-coupled signaling pathway for MT1 and MT2 receptors.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound Selectivity
This diagram illustrates the concept of receptor selectivity, highlighting this compound's preference for the MT2 receptor over the MT1 receptor.
Caption: Selectivity of this compound for MT2 over MT1 receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for studying melatonin receptors.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.
Materials:
-
Cell membranes from a stable cell line expressing recombinant human MT1 or MT2 receptors (e.g., CHO or NIH3T3 cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific binding control: Melatonin (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/assay tube.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
100 µL of cell membrane suspension.
-
50 µL of 2-[¹²⁵I]iodomelatonin at a final concentration near its Kd (~100-200 pM).
-
50 µL of binding buffer (for total binding), 1 µM melatonin (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Inhibition
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist in inhibiting adenylyl cyclase activity.
Materials:
-
A stable cell line co-expressing the human MT1 or MT2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: Melatonin.
-
Cell culture medium and assay buffer (e.g., HBSS).
-
Luminometer or a suitable plate reader.
Procedure:
-
Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into a white, clear-bottom 96-well plate at a suitable density. Allow the cells to attach overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing the cAMP sensor substrate and equilibrate the cells for 1-2 hours at room temperature.
-
Compound Addition:
-
To determine agonist activity, add varying concentrations of this compound or melatonin to the cells.
-
To measure the inhibition of stimulated cAMP production, first add the test compounds, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Signal Detection: Measure the luminescence using a luminometer. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using a sigmoidal dose-response curve fit.
-
The Emax is the maximum inhibition achieved by this compound, expressed as a percentage of the maximal inhibition produced by the full agonist, melatonin.
-
Conclusion
This compound is a well-characterized selective partial agonist of the MT2 melatonin receptor. Its distinct pharmacological profile, with a clear preference for the MT2 over the MT1 receptor, makes it an invaluable tool for dissecting the specific roles of the MT2 receptor in various physiological and pathophysiological processes, including the regulation of sleep, pain, and anxiety.[1][2][3] The data and protocols presented in this technical guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the MT2 receptor.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective melatonin MT2 receptor ligands relieve neuropathic pain through modulation of brainstem descending antinociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of UCM765: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765, chemically identified as N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a potent and selective partial agonist for the melatonin MT2 receptor.[1][2] Extensive preclinical research has demonstrated its significant pharmacological effects on sleep architecture, anxiety-related behaviors, and nociception. Mechanistically, this compound exerts its effects primarily through the activation of MT2 receptors, particularly within the reticular thalamus, leading to downstream modulation of neuronal activity. Despite a promising pharmacodynamic profile, its development has been characterized by challenges related to suboptimal physicochemical properties, including low aqueous solubility and modest metabolic stability.[3][4][5] This guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Pharmacodynamics
The primary mechanism of action of this compound is its selective partial agonism at the melatonin MT2 receptor. This interaction underpins its observed physiological effects.
Receptor Binding Affinity
This compound demonstrates a high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor.[1] One study indicates its binding affinity for MT2 is approximately two orders of magnitude (or ~100-fold) higher than for MT1.[6] Another provides specific pKi values that show a selectivity of approximately 63-fold.[1] The compound does not show significant affinity for other receptors involved in sleep-wake regulation, such as GABA-A, 5-HT2A, and histamine receptors.[1]
| Parameter | Value | Receptor Subtype | Species | Reference |
| pKi | 10.18 | MT2 | Human | [1] |
| 8.38 | MT1 | Human | [1] | |
| Ki (Calculated) | ~ 0.066 nM | MT2 | Human | [1] |
| ~ 4.17 nM | MT1 | Human | [1] | |
| Selectivity (MT1/MT2) | ~63-fold | - | Human | [1] |
| Intrinsic Activity | Partial Agonist (0.6) | MT2 | - | [1] |
| Partial Agonist (0.8) | MT1 | - | [1] |
Table 1: Receptor Binding Profile of this compound.
Mechanism of Action and Signaling Pathway
This compound is a partial agonist at MT2 receptors, which are G protein-coupled receptors (GPCRs).[1][7] The primary signaling cascade initiated by MT2 receptor activation involves coupling to Gαi proteins. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP limits the activity of Protein Kinase A (PKA), affecting downstream transcriptional events.[7] The MT2 receptor can also inhibit the formation of cyclic GMP (cGMP).[7]
A key neurological correlate of this compound's action is its effect on the thalamic reticular nucleus (TRN), a brain region dense with MT2 receptors that is critical for sleep regulation.[8][9] Intravenous administration of this compound (20 mg/kg) has been shown to significantly increase the firing rate (+91%) and burst firing activity of TRN neurons.[8][9] This enhancement of TRN activity is believed to be the direct mechanism for promoting non-rapid eye movement sleep (NREMS).[8][10]
References
- 1. Promotion of Non-Rapid Eye Movement Sleep and Activation of Reticular Thalamic Neurons by a Novel MT2 Melatonin Receptor Ligand | Journal of Neuroscience [jneurosci.org]
- 2. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
Core Findings: UCM765 and NREM Sleep Promotion
An In-depth Technical Guide to the Early Research on UCM765 and its Effects on Non-Rapid Eye Movement (NREM) Sleep
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research on this compound, a novel MT2 melatonin receptor partial agonist, and its specific role in the promotion of NREM sleep. The document details the mechanism of action, quantitative effects on sleep architecture, and the experimental protocols used in the seminal studies that identified the therapeutic potential of targeting the MT2 receptor for sleep disorders.
Early research demonstrated that N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide (this compound) is a selective partial agonist for the MT2 melatonin receptor.[1][2] Studies in rats and mice revealed that this compound selectively promotes NREM sleep (NREMS) without significantly altering REM sleep, a characteristic that distinguishes it from many conventional hypnotics like benzodiazepines.[1][3][4] The sleep-promoting effects of this compound were shown to be dose-dependent and most pronounced during the inactive/light phase of the circadian cycle.[3][5]
The mechanism of action was traced to the reticular thalamic nucleus (Rt), a brain region rich in MT2 receptors and critical for sleep regulation.[1][2][6] this compound administration was found to increase the firing and rhythmic burst activity of Rt neurons, an activity pattern that is known to promote NREMS.[1][2] This effect was blocked by an MT2 antagonist, confirming the receptor-specific action.[2][7] Further validation came from genetic studies where the NREMS-promoting effect of this compound was absent in mice lacking the MT2 receptor (MT2 knock-out), but present in those lacking the MT1 receptor.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound in animal models.
Table 1: Dose-Dependent Effects of this compound on Sleep-Wake Parameters in Rats
| Parameter | Vehicle | This compound (20 mg/kg) | This compound (40 mg/kg) | This compound (60 mg/kg) |
| NREM Sleep Latency | Baseline | No significant change | ↓ 59% | ↓ 49% |
| Total NREM Sleep Time (Light Phase) | Baseline | No significant change | ↑ 48% | ↑ 33% |
| Total Wakefulness Time (Light Phase) | Baseline | No significant change | ↓ 37% | ↓ 26% |
| Total REM Sleep Time | No significant change | No significant change | No significant change | No significant change |
Data compiled from studies where this compound was administered subcutaneously every 4 hours over a 24-hour period.[1][3][5] All significant changes noted are in comparison to the vehicle-treated group.
Table 2: Comparative Effects of this compound and Diazepam on NREM Sleep in Rats (Light Phase)
| Parameter | Vehicle (n=5) | This compound (40 mg/kg, every 4h, n=5) | Diazepam (2 mg/kg, every 12h, n=6) |
| NREM Sleep Latency | Shorter onset vs. Vehicle | Shorter onset vs. Vehicle | |
| Total NREM Sleep Time | Increased vs. Vehicle | Increased vs. Vehicle | |
| Number of NREM Episodes | No significant change | Markedly Reduced | |
| Mean NREM Episode Length | Increased | Increased | |
| Delta Power in NREMS | Slight Increase (12%) | Markedly Reduced | |
| Number of Spindles/min | Increased | Increased |
This table compares the effects of this compound with the benzodiazepine hypnotic, Diazepam (DZ).[1][8] While both decreased sleep latency and increased total NREM sleep, their effects on sleep architecture differed significantly.
Signaling Pathways and Logical Frameworks
The following diagrams illustrate the proposed mechanism of action and the experimental logic used to validate the findings.
Caption: this compound selectively activates MT2 receptors on GABAergic neurons in the reticular thalamus, promoting NREM sleep.
Caption: Workflow for evaluating this compound's effects on sleep architecture in rodent models.
Caption: Logic demonstrating MT2 receptor selectivity using wild-type and knock-out mouse models.
Detailed Experimental Protocols
The following methodologies are based on the primary early research conducted on this compound.[1][2]
Animals and Housing
-
Species: Male Sprague-Dawley rats and male C57BL/6J wild-type (WT), MT1 knock-out (MT1-KO), and MT2 knock-out (MT2-KO) mice were used.
-
Housing: Animals were housed individually in transparent cages under a controlled 12-hour light/12-hour dark cycle (lights on at 7:30 A.M.) with constant temperature and humidity. Food and water were available ad libitum.
Surgical Procedure for EEG/EMG Recordings
-
Anesthesia: Animals were anesthetized with a ketamine/xylazine mixture.
-
Electrode Implantation: Stainless steel screw electrodes were implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Two insulated stainless steel wires were inserted into the neck musculature for electromyogram (EMG) recording.
-
Recovery: A post-surgical recovery period of at least one week was allowed before any experiments commenced.
Drug Administration
-
Compound: this compound was dissolved in a vehicle solution (e.g., 2% Tween 80 in saline).
-
Route and Dosage: For systemic administration, this compound was injected subcutaneously (s.c.) at doses of 20, 40, and 60 mg/kg.
-
Timing: Injections were administered every 4 hours, with the first injection given at 6:00 P.M., to maintain stable plasma levels over a 24-hour cycle.
-
Microinfusion: For localized administration, bilateral guide cannulae were implanted targeting the reticular thalamic nucleus (Rt). This compound was then microinfused directly into the Rt of freely moving rats.
Sleep-Wake Cycle Recording and Analysis
-
Acclimation: Animals were habituated to the recording cables and environment for at least 48 hours.
-
Baseline Recording: A 24-hour baseline recording was performed before any drug administration.
-
Experimental Recording: Following drug or vehicle administration, EEG and EMG signals were continuously recorded for 24 hours.
-
Data Analysis: The recordings were visually scored in 30-second epochs and classified into three stages:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves), sleep spindles, and low EMG activity.
-
REM Sleep: Characterized by low-amplitude, high-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG).
-
-
Statistical Analysis: Parameters such as latency to the first NREM episode, total time spent in each stage, and episode duration were calculated. Data were analyzed using appropriate statistical tests, such as analysis of variance (ANOVA) followed by post hoc tests (e.g., Student-Newman-Keuls).
In Vivo Electrophysiology
-
Preparation: Rats were anesthetized with urethane.
-
Recording: Extracellular single-unit recordings were performed using glass micropipettes to measure the firing activity of neurons in the reticular thalamic nucleus (Rt) before and after systemic administration of this compound.
Conclusion
The early research on this compound provided critical, foundational evidence that selective activation of the MT2 melatonin receptor is a viable strategy for promoting NREM sleep.[3] By demonstrating that this compound increases NREM sleep duration and reduces sleep latency without disturbing the overall sleep architecture—unlike many existing hypnotics—these studies established the MT2 receptor as a novel and promising therapeutic target for the treatment of sleep disorders such as insomnia.[1][7][9] The combination of pharmacological, genetic, and electrophysiological evidence created a robust and compelling case for the continued development of MT2-selective agonists.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Promotion of Non-Rapid Eye Movement Sleep and Activation of Reticular Thalamic Neurons by a Novel MT2 Melatonin Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 4. ma1.mdedge.com [ma1.mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
Probing the Anxiolytic Potential of UCM765: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anxiolytic (anti-anxiety) effects of the novel compound UCM765. We delve into its mechanism of action, present quantitative data from key preclinical studies, and provide detailed experimental protocols to facilitate further research and development in the field of anxiolytic drug discovery.
Introduction: Targeting the Melatonergic System for Anxiety
This compound is a novel selective partial agonist for the melatonin MT2 receptor.[1] The melatonergic system, primarily known for its role in regulating circadian rhythms, has emerged as a promising target for the development of new treatments for anxiety disorders.[1][2] this compound's anxiolytic-like properties have been demonstrated in several well-established rodent models of anxiety, suggesting its potential as a therapeutic agent.[1]
Mechanism of Action: The Role of the MT2 Receptor
This compound exerts its anxiolytic effects through its interaction with the MT2 receptor, a G-protein coupled receptor (GPCR). The anxiolytic properties of this compound are blocked by the administration of an MT2 receptor antagonist, confirming the crucial role of this receptor in its mechanism of action.[1]
Upon binding of this compound, the MT2 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase. This action reduces the intracellular levels of cyclic AMP (cAMP), a key second messenger. The decrease in cAMP subsequently modulates the activity of Protein Kinase A (PKA) and downstream signaling pathways that are implicated in the regulation of anxiety.
Preclinical Evidence: Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound has been evaluated in a series of behavioral assays in adult male rats. The compound was administered via acute injection, and its effects were compared to a vehicle control, melatonin, and the well-established anxiolytic drug, diazepam.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the anxiolytic effects of this compound.
Table 1: Elevated Plus-Maze Test (EPMT) Results
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds, Mean ± SEM) |
| Vehicle | - | 25.3 ± 4.1 |
| This compound | 5 | 35.1 ± 6.2 |
| This compound | 10 | 55.7 ± 8.3 |
| This compound | 20 | 30.2 ± 5.5 |
| Melatonin (MLT) | 20 | 48.9 ± 7.1 |
| Diazepam (DZ) | 1 | 85.4 ± 10.2** |
| *p < 0.05, *p < 0.01 compared to Vehicle group. |
Table 2: Novelty Suppressed Feeding Test (NSFT) Results
| Treatment Group | Dose (mg/kg) | Latency to Eat in a Novel Environment (seconds, Mean ± SEM) |
| Vehicle | - | 280.5 ± 30.1 |
| This compound | 10 | 150.2 ± 25.6 |
| Melatonin (MLT) | 20 | 165.7 ± 28.3 |
| Diazepam (DZ) | 1 | 140.8 ± 22.4** |
| *p < 0.01 compared to Vehicle group. |
Table 3: Open Field Test (OFT) Results
| Treatment Group | Dose (mg/kg) | Total Time in Center (seconds, Mean ± SEM) | Number of Entries into Center (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.8 | 8.1 ± 1.5 | 2500 ± 310 |
| This compound | 10 | 18.5 ± 3.1 | 9.2 ± 1.7 | 2450 ± 290 |
| Melatonin (MLT) | 20 | 17.9 ± 3.0 | 8.9 ± 1.6 | 2480 ± 300 |
| Diazepam (DZ) | 1 | 25.6 ± 4.2 | 12.5 ± 2.1 | 1800 ± 250** |
| *p < 0.05, *p < 0.01 compared to Vehicle group. Note: this compound and Melatonin did not significantly affect locomotor activity, unlike Diazepam. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Elevated Plus-Maze Test (EPMT)
This test assesses anxiety-like behavior by measuring the rodent's exploration of a maze with both open and enclosed arms.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Administer this compound, vehicle, or a reference drug to the rats via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into both open and closed arms using an automated tracking system or manual observation.
-
-
Key Parameters:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms.
-
Novelty Suppressed Feeding Test (NSFT)
This test is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.
-
Apparatus: A large, open, brightly lit arena with a single food pellet placed in the center.
-
Procedure:
-
Food-deprive the rats for 24 hours prior to the test.
-
Administer this compound, vehicle, or a reference drug 30 minutes before the test.
-
Place the rat in a corner of the open field.
-
Record the latency (time taken) for the rat to begin eating the food pellet. The test is typically run for a maximum of 10 minutes.
-
-
Key Parameter:
-
Latency to initiate feeding.
-
Open Field Test (OFT)
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer this compound, vehicle, or a reference drug 30 minutes before the test.
-
Place the rat in the center of the open field.
-
Allow the rat to explore the arena for a set period of time (e.g., 10-30 minutes).
-
Record the total distance traveled, the time spent in the center zone, and the number of entries into the center zone using an automated tracking system.
-
-
Key Parameters:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety measure).
-
Number of entries into the center zone (anxiety measure).
-
Conclusion and Future Directions
The data presented in this technical guide provide compelling evidence for the anxiolytic-like effects of this compound, mediated through its partial agonism at the MT2 receptor. The compound demonstrated efficacy in multiple preclinical models of anxiety at a dose of 10 mg/kg, without the sedative side effects often associated with benzodiazepines like diazepam.[1]
These findings highlight the potential of targeting the MT2 receptor for the development of novel anxiolytic therapies. Further research is warranted to fully elucidate the downstream signaling pathways involved in the anxiolytic effects of this compound and to evaluate its efficacy and safety in more complex animal models and ultimately, in human clinical trials. The detailed protocols provided herein should serve as a valuable resource for researchers in this endeavor.
References
Foundational Studies on the Antinociceptive Properties of UCM765: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies investigating the antinociceptive (pain-reducing) properties of UCM765, a selective partial agonist for the melatonin MT2 receptor. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.
Core Findings: this compound Demonstrates Dose-Dependent Antinociceptive Effects
This compound has been shown to exert significant dose-dependent antinociceptive effects in established preclinical models of acute and inflammatory pain. These effects are mediated through its action on the MT2 melatonin receptor, highlighting a promising therapeutic avenue for pain management.
Quantitative Data Summary
The antinociceptive efficacy of this compound has been quantified in two standard behavioral assays: the hot-plate test and the formalin test. The data presented below is derived from key foundational studies.
Table 1: Antinociceptive Effect of this compound in the Hot-Plate Test
| Treatment Group | Dose (mg/kg, s.c.) | First Hind Paw Lick Latency (s) |
| Vehicle (Control) | - | Data not available in abstract |
| This compound | 5 | Dose-dependent increase |
| This compound | 10 | Dose-dependent increase |
| This compound | 20 | Maximal effect observed |
| This compound | 40 | Dose-dependent increase |
| Acetaminophen | 200 | Effect similar to 20 mg/kg this compound[1] |
Note: Specific latency values are not available in the reviewed abstracts. The trend indicates a dose-dependent increase in the temperature required to elicit a response.[1]
Table 2: Antinociceptive Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg, s.c.) | Total Licking Time (s) |
| Vehicle (Control) | - | Data not available in abstract |
| This compound | 5 | Dose-dependent decrease |
| This compound | 10 | Dose-dependent decrease |
| This compound | 20 | Maximal effect observed |
| This compound | 40 | Dose-dependent decrease |
| Ketorolac | 3 | Effect similar to 20 mg/kg this compound[1] |
| Melatonin (MLT) | 150 | Effect similar to 20 mg/kg this compound[1] |
Note: Specific licking times are not available in the reviewed abstracts. The trend indicates a dose-dependent decrease in pain-related behavior.[1]
Mechanism of Action: Modulation of the Descending Antinociceptive Pathway
The antinociceptive effects of this compound are attributed to its activity as a selective partial agonist of the MT2 melatonin receptor.[1] This action takes place within the central nervous system, specifically involving the descending pain modulatory pathway.
Signaling Pathway
This compound activates MT2 receptors, which are G-protein coupled receptors. This activation in the ventrolateral periaqueductal gray (vlPAG) modulates the activity of downstream neurons in the rostral ventromedial medulla (RVM), ultimately leading to a reduction in pain signaling. The antinociceptive effects of this compound are blocked by the MT2 receptor antagonist 4-phenyl-2-propionamidotetralin (4P-PDOT), confirming the specificity of its mechanism.[1]
Experimental Protocols
The foundational studies on this compound's antinociceptive properties utilized standardized and validated animal models of pain. The following are detailed methodologies for the key experiments cited.
Hot-Plate Test
The hot-plate test is a widely used method to assess thermal nociception.
Objective: To evaluate the analgesic effect of this compound against a thermal pain stimulus.
Methodology:
-
Animals: Male adult rats or mice are typically used.
-
Apparatus: A commercially available hot-plate apparatus is used, consisting of a metal plate that can be heated to a constant temperature.
-
Procedure:
-
Animals are habituated to the testing room and apparatus before the experiment.
-
The hot-plate surface is maintained at a constant temperature (e.g., 52.5 ± 0.5 °C).
-
Animals are administered this compound (5-40 mg/kg, subcutaneously) or a vehicle control.
-
At a predetermined time after drug administration (e.g., 30 minutes), each animal is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency to respond is measured in seconds. An increase in latency in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.
Formalin Test
The formalin test is a model of tonic, inflammatory pain that allows for the assessment of both neurogenic and inflammatory pain responses.
Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.
Methodology:
-
Animals: Male adult rats or mice are typically used.
-
Procedure:
-
Animals are habituated to individual observation chambers before the test.
-
A dilute solution of formalin (e.g., 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Animals are administered this compound (5-40 mg/kg, subcutaneously) or a vehicle control prior to the formalin injection.
-
Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded for a set period (e.g., 60 minutes).
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.
-
-
-
Data Analysis: The total time spent licking the paw in each phase is quantified. A reduction in licking time in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.
Conclusion
The foundational studies on this compound provide compelling evidence for its antinociceptive properties. Its selective partial agonism at the MT2 receptor and its modulation of the descending pain pathway represent a novel and promising mechanism for the development of new analgesic therapies. Further research to elucidate the precise downstream signaling events and to translate these preclinical findings to clinical populations is warranted.
References
UCM765: A Selective MT2 Receptor Agonist for the Modulation of Sleep Architecture
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of UCM765, a novel selective partial agonist for the MT2 melatonin receptor, and its role in modulating sleep architecture. The information presented herein is based on preclinical studies and is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Insomnia and other sleep disorders represent a significant public health concern. Current hypnotic drugs, such as benzodiazepines, often disrupt the natural sleep architecture, particularly by suppressing deep, restorative delta sleep and REM sleep.[1][2] The melatonin system, specifically the MT1 and MT2 receptors, has emerged as a promising target for the development of novel hypnotics with a more favorable profile on sleep structure. This compound is a selective MT2 receptor partial agonist that has been shown to promote non-rapid eye movement (NREM) sleep without negatively impacting REM sleep, suggesting its potential as a therapeutic agent that preserves the natural architecture of sleep.[1][2]
Mechanism of Action: Targeting the MT2 Receptor
This compound exerts its effects by selectively binding to and activating the MT2 melatonin receptor.[3][4] Immunohistochemical studies have revealed a high localization of MT2 receptors in brain regions critical for sleep regulation, most notably the reticular thalamic nucleus (Rt).[4][5] The activation of MT2 receptors in the Rt by this compound leads to an increase in the firing and rhythmic burst activity of its neurons.[4][5] This modulation of the reticular thalamic nucleus is a key mechanism through which this compound promotes NREM sleep.[4][5][6] The NREM sleep-promoting effects of this compound can be blocked by the administration of a selective MT2 receptor antagonist, 4-phenyl-2-propionamidotetralin (4P-PDOT), confirming the critical role of the MT2 receptor in its mechanism of action.[5][7]
Signaling Pathway of this compound in Sleep Regulation
Caption: this compound selectively activates MT2 receptors in the reticular thalamic nucleus, promoting NREM sleep.
Preclinical Efficacy: Modulation of Sleep Architecture
Preclinical studies in rats have demonstrated the significant effects of this compound on sleep parameters. The administration of this compound has been shown to decrease the latency to the first episode of NREM sleep and increase the total amount of NREM sleep, particularly during the inactive/light phase.[1][5][7] Crucially, these effects are achieved without altering the duration of REM sleep, thereby preserving the overall sleep architecture.[1][2][5][7]
Quantitative Effects on Sleep Parameters
The following tables summarize the key quantitative findings from a preclinical study in rats, where this compound was administered subcutaneously every 4 hours over a 24-hour period.
Table 1: Effect of this compound on NREM Sleep Latency
| Dosage (mg/kg) | Mean Decrease in NREM Sleep Latency |
| 40 | 59%[1][2] |
| 60 | 49%[1][2] |
Table 2: Effect of this compound on Total NREM Sleep Time (Inactive/Light Phase)
| Dosage (mg/kg) | Mean Increase in Total NREM Sleep Time |
| 40 | 48%[1][2] |
| 60 | 33%[1][2] |
Table 3: Effect of this compound on Total Wakefulness Time (Inactive/Light Phase)
| Dosage (mg/kg) | Mean Decrease in Total Wakefulness Time |
| 40 | 37%[1][2] |
| 60 | 26%[1][2] |
Table 4: Effect of this compound on REM Sleep
| Dosage (mg/kg) | Effect on REM Sleep |
| 20, 40, 60 | No significant change[1][2][4] |
Furthermore, a 40 mg/kg dose of this compound was found to increase the number of sleep spindles per minute during the inactive/light phase and enhance the delta power of NREM sleep during both the light and dark phases.[1][2]
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies of this compound.
Animal Models and Drug Administration
-
Species: Male Sprague-Dawley rats were utilized in the primary sleep studies.[1]
-
Housing: Animals were housed under a 12-hour light/12-hour dark cycle.[4]
-
Drug Administration: this compound was administered subcutaneously at doses of 20, 40, and 60 mg/kg every four hours.[1][2][4] The first injection was given at the beginning of the dark phase.[4]
Sleep-Wake Pattern Analysis
-
Data Acquisition: Sleep-wake patterns were continuously monitored for 24 hours using electroencephalography (EEG) and electromyography (EMG) recordings.[1][2]
-
Data Analysis: The recorded data was analyzed to classify sleep-wake states into wakefulness, NREM sleep, and REM sleep.[8] Key parameters measured included the latency to the first episode of NREM sleep, the total duration of each sleep stage, and the number of episodes.[5][7]
Immunohistochemistry
-
Procedure: Brain tissue was processed for immunohistochemical labeling to determine the localization of MT2 receptors.[4][5] This involved sectioning the brain and incubating the sections with antibodies specific to the MT2 receptor.
Electrophysiology
-
In Vivo Recordings: Extracellular recordings of neuronal activity in the reticular thalamic nucleus were performed in anesthetized rats to assess the effects of systemic this compound administration on neuronal firing and burst activity.[4][5]
-
Microinfusion Studies: To confirm the site of action, this compound was directly microinfused into the reticular thalamic nucleus of freely moving rats, followed by EEG/EMG recordings.[4][5]
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical assessment of this compound's effect on sleep.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising compound for the treatment of sleep disorders. Its selective activation of the MT2 receptor in the reticular thalamic nucleus leads to a significant increase in NREM sleep and a reduction in sleep latency, without disrupting the crucial REM sleep stage. This profile distinguishes this compound from many existing hypnotics and highlights its potential to induce a more natural, restorative sleep.
Further research, including clinical trials in human subjects, is necessary to confirm these preclinical findings and to fully evaluate the safety and efficacy of this compound as a novel therapeutic for insomnia. The selective targeting of the MT2 receptor represents a rational and promising strategy for the development of next-generation sleep aids that can effectively treat sleep disturbances while preserving the intricate architecture of sleep.
References
- 1. ma1.mdedge.com [ma1.mdedge.com]
- 2. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuropathic pain impairs sleep architecture, non-rapid eye movement sleep, and reticular thalamic neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of UCM765 on the Reticular Thalamus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM765, a novel MT2 melatonin receptor partial agonist, has demonstrated significant effects on the neural activity of the reticular thalamus (Rt), a key structure in the regulation of sleep and wakefulness. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on thalamic neuron activity and sleep architecture, and detailed experimental protocols for reproducing and extending these findings. Through the elucidation of its signaling pathways and electrophysiological effects, this document aims to serve as a comprehensive resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of targeting the melatoninergic system.
Introduction
The reticular thalamus, a sheet of GABAergic neurons surrounding the thalamus, plays a crucial role in gating thalamocortical information flow and generating sleep spindles, characteristic of non-rapid eye movement sleep (NREMS).[1][2] The discovery that MT2 melatonin receptors are highly expressed in the Rt has opened new avenues for the pharmacological modulation of sleep and arousal states.[3][4] this compound has emerged as a selective tool to probe the function of these receptors.[4][5] This guide synthesizes the current understanding of this compound's action on the Rt, providing a foundational resource for further investigation.
Mechanism of Action of this compound
This compound is a selective partial agonist for the MT2 subtype of melatonin receptors.[4][5] Its primary mechanism of action in the reticular thalamus involves binding to and activating these G-protein coupled receptors, which are densely expressed on Rt neurons.[3][4] This activation initiates an intracellular signaling cascade that ultimately leads to an increase in the firing rate and, most notably, an enhancement of the rhythmic burst firing activity of these neurons.[3][6] This heightened activity in the Rt is believed to be a key factor in its ability to promote NREMS.[4][6]
Signaling Pathway
The activation of MT2 receptors by this compound is known to engage multiple G-protein signaling pathways. Primarily, MT2 receptors couple to G_i_ proteins, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][7] Additionally, MT2 receptors can couple to G_q/11_ proteins, activating phospholipase C (PLC).[3] PLC activation catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] This rise in intracellular Ca2+, in concert with the modulation of ion channels downstream of the G-protein signaling, is thought to contribute to the altered excitability of Rt neurons and their propensity for burst firing. The generation of these bursts is critically dependent on the presence and activation state of T-type calcium channels.[4][8]
Quantitative Data on the Effects of this compound
The administration of this compound has been shown to produce dose-dependent and statistically significant changes in both the electrophysiological activity of reticular thalamus neurons and the overall sleep architecture in animal models.
Electrophysiological Effects on Reticular Thalamus Neurons
| Parameter | Effect | Dose | Species | Citation |
| Firing Activity | +91% | 20 mg/kg, i.v. | Rat | [3] |
| Burst Activity | Significantly Increased | 20 mg/kg, i.v. | Rat | [3] |
Effects on Sleep Architecture
| Parameter | Effect | Dose (s.c.) | Species | Citation |
| NREMS Latency | -59% | 40 mg/kg | Rat | [9] |
| NREMS Latency | -49% | 60 mg/kg | Rat | [9] |
| Total NREMS (light phase) | +48% | 40 mg/kg | Rat | [6] |
| Total NREMS (light phase) | +33% | 60 mg/kg | Rat | [6] |
| Total Wakefulness (light phase) | -37% | 40 mg/kg | Rat | [6] |
| Total Wakefulness (light phase) | -26% | 60 mg/kg | Rat | [6] |
| Number of Spindles/min (light phase) | Increased | 40 mg/kg | Rat | [6] |
| Delta Power of NREMS | Increased | 40 mg/kg | Rat | [6] |
| REM Sleep | No significant effect | 20-60 mg/kg | Rat | [4][6] |
Experimental Protocols
The following sections detail the methodologies for key experiments investigating the impact of this compound on the reticular thalamus.
In Vivo Single-Unit Electrophysiology in Anesthetized Rats
This protocol is designed to record the extracellular activity of single neurons in the reticular thalamus of anesthetized rats following systemic administration of this compound.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with urethane (1.2 g/kg, i.p.).[10] The level of anesthesia is monitored throughout the experiment by assessing the paw-pinch withdrawal reflex.
-
The animal is placed in a stereotaxic apparatus. Body temperature is maintained at 37°C with a heating pad.
2. Surgical Procedure:
-
A craniotomy is performed over the thalamus. The stereotaxic coordinates for the reticular thalamus are determined based on a rat brain atlas (e.g., Paxinos and Watson), typically anteroposterior -3.0 mm, mediolateral +2.5 mm from bregma, and a depth of 6.0-7.0 mm from the cortical surface.
3. Electrophysiological Recording:
-
A glass micropipette or a multi-barrel glass microelectrode filled with 2M NaCl (impedance 5-10 MΩ) is lowered into the reticular thalamus.
-
Neuronal activity is amplified, band-pass filtered (e.g., 0.3-10 kHz), and digitized. Spike sorting is performed to isolate single units.
-
Reticular thalamus neurons are identified by their characteristic accelerando-decelerando burst firing pattern.[11]
4. Drug Administration:
-
A baseline recording of spontaneous neuronal activity is obtained for at least 15 minutes.
-
This compound (e.g., 20 mg/kg) is administered intravenously (i.v.) via a cannulated femoral vein.
-
Recordings are continued to observe the drug-induced changes in firing rate and burst parameters.
Microinfusion of this compound into the Reticular Thalamus
This protocol allows for the direct administration of this compound into the reticular thalamus to assess its local effects on sleep.
1. Animal Preparation and Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame as described above.
-
A guide cannula is implanted with its tip positioned just above the reticular thalamus and secured with dental cement.
-
EEG and EMG electrodes are implanted for sleep scoring. Animals are allowed to recover for at least one week.
2. Microinfusion Procedure:
-
On the day of the experiment, an injection cannula connected to a microsyringe pump is inserted into the guide cannula.
-
This compound (dissolved in a suitable vehicle) is infused at a slow rate (e.g., 0.1 µL/min) for a total volume of 0.5-1.0 µL.
-
Control animals receive an infusion of the vehicle alone.
3. Data Acquisition and Analysis:
-
EEG and EMG are recorded continuously for 24 hours following the microinfusion.
-
Sleep-wake states (wakefulness, NREMS, REMS) are scored in epochs (e.g., 10 seconds) using appropriate software.
-
Parameters such as latency to NREMS, total time spent in each state, and episode duration are quantified and compared between this compound and vehicle-treated groups.
Conclusion
This compound exerts a potent and selective effect on the reticular thalamus through the activation of MT2 melatonin receptors. This action leads to a significant increase in the rhythmic burst firing of reticular thalamus neurons, which is mechanistically linked to the promotion of NREMS. The detailed signaling pathways, quantitative effects, and experimental protocols provided in this guide offer a solid foundation for future research. Further investigation into the downstream ion channel modulation and the precise role of intracellular calcium signaling will be critical for a complete understanding of this compound's effects and for the development of novel therapeutics targeting the melatoninergic system for the treatment of sleep disorders.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalamic reticular nucleus induces fast and local modulation of arousal state | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 10. Thalamic reticular input to the rat visual thalamus: a single fiber study using biocytin as an anterograde tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of UCM765 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of UCM765, a selective melatonin MT2 receptor partial agonist, in rat models. The information is compiled from available preclinical research to guide experimental design and ensure procedural consistency.
Introduction to this compound
This compound is a novel small molecule that acts as a partial agonist for the melatonin MT2 receptor. It has demonstrated potential therapeutic effects in preclinical studies, particularly in the areas of anxiety, sleep regulation, and pain management. Its mechanism of action is centered on the modulation of the MT2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.
Data Presentation
The following tables summarize the quantitative data gathered from in vivo studies of this compound in rats.
Table 1: In Vivo Dosages and Administration Routes of this compound in Rats
| Application/Study | Dosage Range (mg/kg) | Administration Route | Rat Strain | Reference |
| Anxiolytic Effects | 5 - 20 | Acute Injection | Not Specified | [1] |
| Sleep Promotion | 40 | Subcutaneous (s.c.) | Not Specified | [2] |
| Antinociceptive Effects | 20 | Not Specified | Not Specified | |
| PET Imaging | 20 | Intravenous (i.v.) | Sprague Dawley | [3] |
Table 2: Summary of Reported In Vivo Effects of this compound in Rats
| Effect | Effective Dosage (mg/kg) | Key Findings | Reference |
| Anxiolytic-like properties | 10 | Increased time spent in the open arms of the elevated plus maze. | [1] |
| Promotion of NREM sleep | 40 | Reduced latency to the first episode of NREM sleep and increased total duration of NREM sleep. | [2] |
| Antinociceptive effects | 20 | Demonstrated efficacy in models of acute and inflammatory pain. | |
| Brain Penetration | 20 | Rapidly crosses the blood-brain barrier. | [3] |
Table 3: In Vitro Metabolic Stability of this compound
| Parameter | Value | Matrix | Reference |
| Half-life | 8 minutes | Rat liver S9 fraction | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rats for in vivo studies.
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound suitable for subcutaneous or intravenous injection in rats.
Disclaimer: The specific vehicle used for this compound administration in the cited studies is not consistently reported. The following protocol utilizes a common and generally safe vehicle for preclinical in vivo studies. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare a stock vehicle solution. A common vehicle for compounds with low aqueous solubility is a mixture of DMSO and saline. For initial testing, a vehicle of 10% DMSO in sterile saline is recommended.
-
This compound Dissolution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Perform serial dilutions of the DMSO stock solution with sterile saline to achieve the desired final concentrations for injection. Ensure the final concentration of DMSO in the injected solution is as low as possible (ideally ≤10%) to avoid toxicity.
-
-
Sterilization:
-
Draw the final this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial or directly into the dosing syringes.
-
-
Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours.
Subcutaneous (s.c.) Administration Protocol
Objective: To administer this compound to a rat via subcutaneous injection.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 25-27G)
-
Animal restraint device (optional)
-
70% Ethanol swabs
Procedure:
-
Animal Restraint: Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck or using a commercial restraint device.
-
Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Injection:
-
Lift a tent of skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 30-45 degrees).
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe, withdraw the needle and select a new site.
-
If no blood is aspirated, slowly and steadily inject the calculated volume of the this compound solution.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Intravenous (i.v.) Administration Protocol
Objective: To administer this compound to a rat via intravenous injection, typically through the lateral tail vein.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 27-30G) or a butterfly catheter
-
A rat restraint device that allows access to the tail
-
A heat source (e.g., heat lamp) to warm the tail and dilate the veins
-
70% Ethanol swabs
Procedure:
-
Animal and Tail Preparation:
-
Place the rat in a restraint device, ensuring the tail is accessible and immobilized.
-
Warm the tail using a heat lamp for a few minutes to cause vasodilation, making the lateral tail veins more visible and easier to access. Be careful not to overheat the tail.
-
Wipe the tail with a 70% ethanol swab to clean the injection site.
-
-
Vein Identification: The two lateral tail veins are located on either side of the tail. They should be visible as faint blue lines under the skin.
-
Injection:
-
Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.
-
Advance the needle slightly into the vein. A slight "flash" of blood in the hub of the needle may indicate successful cannulation.
-
Slowly inject the this compound solution. If significant resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle, apply pressure, and attempt the injection at a more proximal site on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply firm pressure to the injection site with a sterile gauze pad for at least 30 seconds to prevent bleeding and hematoma formation.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
MT2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the melatonin MT2 receptor. This compound, as a partial agonist, is expected to engage these pathways.
Caption: MT2 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for an in vivo study involving the administration of this compound to rats.
Caption: General experimental workflow for this compound in vivo studies in rats.
References
UCM765 Application Notes and Protocols for Sleep Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765 is a novel, selective partial agonist for the melatonin MT2 receptor.[1] It has demonstrated significant potential in preclinical studies for the treatment of insomnia by selectively promoting non-rapid eye movement sleep (NREM) without disturbing the overall sleep architecture, particularly REM sleep.[2] This document provides detailed application notes and protocols for the use of this compound in sleep studies conducted in animal models, primarily rats and mice.
Mechanism of Action
This compound exerts its hypnotic effects by selectively binding to and activating the MT2 melatonin receptors.[1][3] These receptors are G-protein coupled receptors and are notably abundant in the reticular thalamic nucleus (Rt), a key brain region involved in regulating deep sleep.[1] Activation of MT2 receptors in the Rt by this compound leads to an increase in the firing and rhythmic burst activity of its neurons.[1] This neuronal activity is crucial for the generation of NREM sleep. Unlike traditional insomnia treatments, this compound's targeted action on MT2 receptors allows for an increase in deep sleep duration without altering the duration of REM sleep episodes, thus preserving the natural sleep architecture.[2]
Signaling Pathway
Caption: Signaling pathway of this compound via the MT2 receptor.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its effects on sleep parameters in rodent models.
Table 1: this compound Dosage and Administration in Rats
| Dosage (mg/kg) | Route of Administration | Frequency | Animal Model | Reference |
| 20 | Subcutaneous (s.c.) | Every 4 hours | Rat | [1][4] |
| 40 | Subcutaneous (s.c.) | Every 4 hours | Rat | [1][4] |
| 60 | Subcutaneous (s.c.) | Every 4 hours | Rat | [1][4] |
| 5 - 20 | Not specified for sleep | Acute injection | Rat | [5][6] |
Table 2: Effects of this compound on Sleep Architecture in Rats
| Dosage (mg/kg) | Effect on NREM Sleep Latency | Effect on Total NREM Sleep Time | Effect on Total REM Sleep Time | Effect on Total Wakefulness Time | Reference |
| 40 | Decreased | Increased | No significant effect | Decreased | [1][4] |
| 60 | Decreased | Increased | No significant effect | Decreased | [1][4] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Animal Model | Notes |
| Tmax | Data not publicly available | Rodent | The dosing protocol of every 4 hours was based on the pharmacokinetic properties of this compound.[4] |
| Cmax | Data not publicly available | Rodent | Researchers should determine these parameters empirically for their specific experimental conditions. |
| Half-life (t1/2) | Data not publicly available | Rodent |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy on Sleep Architecture in Rats
This protocol details the procedure for assessing the effects of this compound on the sleep-wake cycle in rats using electroencephalography (EEG) and electromyography (EMG).
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-350 g at the time of surgery
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Implant flexible, insulated wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Connect the electrodes to a head-mounted pedestal and secure it to the skull with dental cement.
-
Allow a recovery period of at least 7-10 days post-surgery.
3. Acclimatization and Baseline Recording:
-
Individually house the rats in recording chambers with a controlled 12-hour light/dark cycle.
-
Connect the animals to the recording cables and allow them to habituate to the setup for at least 48 hours.
-
Record baseline EEG/EMG data for at least 24 hours prior to drug administration.
4. This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., saline with a small percentage of Tween 80).
-
Administer this compound subcutaneously at the desired doses (e.g., 20, 40, 60 mg/kg).
-
A control group should receive the vehicle only.
-
Based on published studies, administer injections every 4 hours to maintain effective plasma concentrations.[4]
5. Data Acquisition and Analysis:
-
Continuously record EEG and EMG signals for 24 hours post-administration.
-
Digitize the signals and score the sleep-wake states (Wake, NREM, REM) in 10-30 second epochs using specialized software.
-
Analyze the data to determine:
-
Latency to the first episode of NREM and REM sleep.
-
Total time spent in Wake, NREM, and REM sleep.
-
Number and duration of sleep/wake episodes.
-
Sleep architecture (e.g., percentage of each sleep stage).
-
Power spectral analysis of the EEG signal (e.g., delta power during NREM sleep).
-
Experimental Workflow
Caption: Workflow for a typical this compound sleep study.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be stored according to the manufacturer's recommendations.
Conclusion
This compound presents a promising tool for sleep research due to its selective action on the MT2 receptor and its ability to promote NREM sleep without disrupting the overall sleep architecture. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical sleep studies to further investigate the therapeutic potential of this compound. It is crucial to carefully consider the dosage, administration route, and timing to achieve reliable and reproducible results.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Targeting Melatonin MT2 Receptors: A Novel Pharmacological Avenue for Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCM765 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765, a selective partial agonist for the melatonin MT2 receptor, has demonstrated notable anxiolytic properties in preclinical studies.[1] This document provides detailed application notes and protocols for utilizing this compound in the elevated plus maze (EPM) test, a widely validated behavioral assay for assessing anxiety-like behavior in rodents. The EPM test is based on the natural aversion of rodents to open and elevated spaces, pitting this aversion against their innate curiosity to explore novel environments. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. These protocols are designed to guide researchers in the effective evaluation of this compound and similar compounds for their potential as anxiolytic agents.
Mechanism of Action of this compound
Upon binding of this compound, the MT2 receptor activates intracellular signaling cascades. Primarily, it couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The MT2 receptor can also couple to Gq/11 proteins, activating phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6] The net effect of these signaling pathways in relevant brain regions contributes to the reduction of anxiety-like behaviors.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in the elevated plus maze test in adult male Sprague-Dawley rats.
Table 1: Effect of this compound, Melatonin, and Diazepam on Time Spent in the Open Arms of the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (seconds) ± SEM |
| Vehicle | - | 25.3 ± 4.5 |
| This compound | 5 | 38.7 ± 6.2 |
| This compound | 10 | 55.1 ± 8.9 |
| This compound | 20 | 30.5 ± 5.1 |
| Melatonin (MLT) | 20 | 48.2 ± 7.7 |
| Diazepam (DZ) | 1 | 85.4 ± 12.3** |
*p < 0.05 compared to vehicle; **p < 0.01 compared to vehicle. Data extracted from Ochoa-Sanchez et al., 2012.
Table 2: Antagonism of this compound-induced Anxiolytic Effects in the Elevated Plus Maze
| Pre-treatment | Treatment (Dose, mg/kg) | Mean Time in Open Arms (seconds) ± SEM |
| Vehicle | Vehicle | 24.8 ± 4.1 |
| Vehicle | This compound (10) | 53.6 ± 8.5* |
| Luzindole (10) | This compound (10) | 28.1 ± 4.9# |
| 4P-PDOT (10) | This compound (10) | 26.9 ± 4.5# |
*p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to Vehicle + this compound. Luzindole is a non-selective MT1/MT2 antagonist. 4P-PDOT is a selective MT2 antagonist. Data extracted from Ochoa-Sanchez et al., 2012.
Experimental Protocols
This section provides a detailed methodology for conducting the elevated plus maze test to evaluate the anxiolytic effects of this compound.
I. Materials and Apparatus
-
Test Compound: this compound (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide)
-
Vehicle: A suitable vehicle for dissolving this compound (e.g., saline with a small percentage of DMSO or Tween 80). The vehicle used in the cited study was 10% DMSO in saline.
-
Positive Control: Diazepam (1 mg/kg)
-
Animals: Adult male Sprague-Dawley rats (250-300g). Animals should be housed in a controlled environment with a 12:12 hour light-dark cycle and have ad libitum access to food and water.
-
Elevated Plus Maze Apparatus:
-
Constructed from a non-porous material (e.g., Plexiglas, wood painted with a non-reflective color).
-
Two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide with 40 cm high walls) extending from a central platform (10 cm x 10 cm).[7]
-
The entire maze should be elevated 50-70 cm above the floor.
-
-
Testing Room: A quiet, dedicated room with controlled, dim lighting (e.g., 25-40 lux in the center of the maze).
-
Data Acquisition: A video camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze, EthoVision).
II. Experimental Procedure
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins. This helps to reduce anxiety associated with a novel environment.
-
Drug Administration:
-
Prepare fresh solutions of this compound, diazepam, and the vehicle on the day of the experiment.
-
Administer the compounds via intraperitoneal (i.p.) injection.
-
Allow a pre-treatment time of 30 minutes between injection and the start of the EPM test.
-
-
Testing Protocol:
-
Gently place the rat on the central platform of the EPM, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze undisturbed for a 5-minute session.
-
After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
-
-
Data Collection and Analysis:
-
The tracking software will automatically record various parameters. The primary measures of anxiety are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100.
-
Percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100.
-
-
Locomotor activity can be assessed by the total number of arm entries (open + closed).
-
Clean the maze thoroughly with a 70% ethanol solution between each trial to eliminate olfactory cues.
-
-
Statistical Analysis:
-
Data are typically expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the MT2 receptor.
Elevated Plus Maze Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of UCM765 in Preclinical Pain Models: Hot-Plate and Formalin Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765, a selective partial agonist for the melatonin MT2 receptor, has demonstrated significant antinociceptive properties in established preclinical models of acute and inflammatory pain.[1] This document provides detailed application notes and protocols for utilizing this compound in the hot-plate and formalin tests, two standard assays for evaluating the efficacy of potential analgesic compounds. The information presented is intended to guide researchers in designing and executing studies to explore the analgesic potential of this compound and similar compounds targeting the melatonergic system.
Activation of the MT2 receptor is a promising avenue for the development of novel analgesics.[1] Studies have shown that the antinociceptive effects of this compound are dose-dependent and can be blocked by MT2 receptor antagonists, confirming its mechanism of action.[1] In animal models, the analgesic efficacy of this compound has been shown to be comparable to that of established drugs such as acetaminophen and ketorolac in specific pain modalities.[1]
Signaling Pathway of this compound in Pain Modulation
This compound exerts its analgesic effects through the activation of MT2 receptors, which are G-protein coupled receptors. The downstream signaling cascade is thought to involve the modulation of descending antinociceptive pathways from the brainstem, influencing the perception of pain at the spinal cord level.
Caption: Signaling pathway of this compound in pain modulation.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the antinociceptive effects of this compound in the hot-plate and formalin tests.
Table 1: Effect of this compound in the Hot-Plate Test
| Treatment Group | Dose (mg/kg, s.c.) | Latency to First Hind Paw Lick (seconds) |
| Vehicle | - | Baseline |
| This compound | 5 | Increased |
| This compound | 10 | Further Increased |
| This compound | 20 | Maximal Increase |
| This compound | 40 | Similar to 20 mg/kg |
| Acetaminophen | 200 | Comparable to this compound at 20 mg/kg |
Note: Data is a qualitative summary based on the findings that this compound dose-dependently increased the latency, with maximal effects at 20 mg/kg, comparable to 200 mg/kg acetaminophen.[1]
Table 2: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg, s.c.) | Total Time Spent Licking Hind Paw (seconds) |
| Vehicle | - | Baseline |
| This compound | 5 | Decreased |
| This compound | 10 | Further Decreased |
| This compound | 20 | Maximal Decrease |
| This compound | 40 | Similar to 20 mg/kg |
| Ketorolac | 3 | Comparable to this compound at 20 mg/kg |
| Melatonin | 150 | Comparable to this compound at 20 mg/kg |
Note: Data is a qualitative summary based on the findings that this compound dose-dependently decreased licking time, with maximal effects at 20 mg/kg, comparable to 3 mg/kg ketorolac and 150 mg/kg melatonin.[1]
Experimental Protocols
Hot-Plate Test
The hot-plate test is a model of acute thermal pain used to assess the efficacy of centrally acting analgesics.
Experimental Workflow: Hot-Plate Test
References
Application Notes and Protocols for EEG and EMG Recordings with UCM765 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765 is a selective partial agonist for the melatonin MT2 receptor, a G-protein coupled receptor expressed in the central and peripheral nervous systems.[1][2] Its primary characterized effects are within the central nervous system, where it has been shown to promote non-rapid eye movement sleep (NREMS) and exhibit anxiolytic properties.[1][2] Electrophysiological monitoring, specifically electroencephalography (EEG) and electromyography (EMG), are critical tools for elucidating the pharmacological effects of this compound on brain activity and sleep architecture. This document provides detailed application notes and protocols for conducting EEG and EMG recordings in preclinical studies involving this compound treatment.
Mechanism of Action
This compound selectively binds to and activates the MT2 receptor. In the central nervous system, MT2 receptors are notably expressed in the reticular thalamus.[3][4] Activation of these receptors by this compound increases the firing and burst activity of reticular thalamus neurons, which is thought to be the mechanism for inducing and promoting NREMS.[3][4] Unlike benzodiazepines, which can alter sleep architecture, this compound has been shown to increase NREMS without significantly affecting REM sleep.[5]
While the central effects of this compound are well-documented, the presence of MT2 receptors in peripheral tissues, including the cardiovascular system, immune system, and gastrointestinal tract, suggests the potential for peripheral effects.[1] However, specific studies on the direct impact of this compound on peripheral nerve and muscle function are currently limited.
Signaling Pathway of this compound at the MT2 Receptor
References
- 1. Melatonin membrane receptors in peripheral tissues: Distribution and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
Best Practices for Handling and Storing UCM765: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM765, with the chemical name N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide and CAS number 944284-77-9, is a potent and selective partial agonist for the melatonin receptor type 2 (MT2).[1] As a research compound with potential therapeutic applications in areas such as anxiety and sleep disorders, proper handling and storage are paramount to ensure experimental accuracy, reproducibility, and personnel safety.[2][3][4][5] These application notes provide a comprehensive guide to the best practices for the handling, storage, and use of this compound in a research setting.
This compound has been noted for its low water solubility and modest metabolic stability, which should be taken into consideration during experimental design.[2][3][4][5] This document outlines protocols for storage, solution preparation, and in vivo administration, along with essential safety precautions.
Physicochemical and Safety Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize known information and provide recommendations based on general best practices for novel research compounds.
Table 1: Physicochemical Properties of this compound
| Property | Data | Source/Recommendation |
| Chemical Name | N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide | --- |
| CAS Number | 944284-77-9 | [1][2][3][4] |
| Molecular Formula | C17H20N2O2 | [1] |
| Molecular Weight | 296.36 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | General appearance for purified small molecules. To be confirmed by visual inspection. |
| Melting Point | Not available. | Recommend experimental determination using a calibrated melting point apparatus. |
| pKa | Not available. | Recommend experimental or in silico determination. |
| Solubility | Water: Low/InsolubleDMSO: Soluble (exact concentration to be determined)Ethanol: Likely soluble (exact concentration to be determined) | [2][3][4][5] It is recommended to experimentally determine solubility for stock solution preparation. |
Table 2: Safety and Handling Precautions
| Precaution | Recommendation |
| Hazard Classification | Not formally classified. Treat as a potent, hazardous compound. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin Contact: Wash off with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Short to medium-term (weeks to months) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-resistant vials. |
| Working Solution (in aqueous buffer) | 2-8°C | Short-term (hours to days) | Prepare fresh before use. Stability in aqueous solutions may be limited. |
Experimental Protocols
Preparation of Stock Solutions
Due to its low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed, amber vials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution serially in the appropriate cell culture medium or assay buffer to the final desired concentrations.
-
To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.
Protocol for In Vivo Administration in Rodents
This compound has been administered to rodents via subcutaneous (s.c.) and intravenous (i.v.) routes. The following is a general protocol for subcutaneous administration.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a co-solvent like Tween 80 or Cremophor EL to maintain solubility)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare the dosing solution by diluting the stock solution in the chosen sterile vehicle. The final concentration should be calculated based on the desired dosage (e.g., 5, 10, or 20 mg/kg) and the injection volume appropriate for the animal's weight.
-
Ensure the final DMSO concentration in the dosing solution is minimized to prevent toxicity.
-
Administer the solution subcutaneously in the loose skin over the back or flank of the animal.
-
The injection volume should be appropriate for the species (e.g., up to 5 ml/kg for mice and 10 ml/kg for rats).
-
Administer an equivalent volume of the vehicle solution to the control group of animals.
-
Monitor the animals for any adverse reactions following administration.
Visualizations
Experimental Workflow for Compound Handling and Preparation
References
- 1. UCM 765 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Assessing the Anxiolytic-like Properties of UCM765
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the anxiolytic-like properties of UCM765, a selective melatonin MT2 receptor partial agonist. The protocols detailed herein cover behavioral, biochemical, and molecular assays designed to provide a multi-faceted assessment of this compound's effects on anxiety-related behaviors and their underlying neurobiological mechanisms in rodent models.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and side-effect profiles. The melatonergic system, particularly the melatonin MT2 receptor, has emerged as a promising target for the development of anxiolytic drugs. This compound is a novel MT2-selective partial agonist that has demonstrated anxiolytic-like properties in preclinical studies.[1] This document outlines a detailed experimental design to further characterize the anxiolytic potential of this compound.
This compound Profile:
| Property | Description |
| Mechanism of Action | Selective partial agonist for the melatonin MT2 receptor.[1] |
| Reported Anxiolytic Dose | 10 mg/kg in rats has shown anxiolytic-like effects.[1] |
| Pharmacological Effects | Increases time spent in the open arms of the elevated plus-maze and reduces the latency to eat in the novelty-suppressed feeding test.[1] These effects are blocked by MT2 receptor antagonists.[1] |
Experimental Design
This experimental design employs a multi-tiered approach to assess the anxiolytic-like effects of this compound. It encompasses behavioral assays to phenotype anxiety-related behaviors, biochemical analyses to measure stress hormone and neurotransmitter levels, and molecular assays to investigate target engagement and downstream signaling pathways.
Overall Experimental Workflow
Proposed Signaling Pathway for this compound's Anxiolytic Effects
Experimental Protocols
Animals and Housing
-
Species: Adult male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (3-4 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-h light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments and handled for 3-5 days to reduce stress.
Drug Preparation and Administration
-
This compound: Dissolve in a vehicle of saline containing 5% Tween 80. Prepare fresh on each day of testing.
-
Doses: Based on previous studies, doses of 5, 10, and 20 mg/kg are recommended.[1] A vehicle control group should be included.
-
Administration: Administer intraperitoneally (i.p.) 30 minutes before behavioral testing.
Behavioral Assays
This test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[2]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[2]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.[3]
-
Place the animal in the center of the maze, facing an open arm.[4]
-
Allow the animal to explore the maze for 5 minutes.[5]
-
Record the session using a video camera mounted above the maze.[2]
-
Clean the maze with 70% ethanol between trials.[5]
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
This test evaluates general locomotor activity and anxiety-like behavior in a novel environment.[6][7]
-
Apparatus: A square arena with high walls.[7] The floor is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[7]
-
Gently place the animal in the center of the open field.[8]
-
Allow the animal to explore freely for 10-20 minutes.[8]
-
Record the session with an overhead video camera.
-
Clean the apparatus thoroughly with 70% ethanol between animals.[6]
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Grooming duration.
-
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[9]
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.[9]
-
Procedure:
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Biochemical Assays
Corticosterone is a primary stress hormone in rodents, and its levels can indicate the physiological stress response.[12]
-
Sample Collection: Immediately after behavioral testing, collect trunk blood in EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Procedure:
-
Use a commercially available Corticosterone ELISA kit.[12][13]
-
Follow the manufacturer's instructions for sample dilution and assay procedure.[12][13]
-
Briefly, samples or standards are added to a microplate pre-coated with an antibody.
-
An enzyme-linked secondary antibody is added, followed by a substrate.
-
The colorimetric change is measured using a microplate reader.
-
-
Data Analysis: Calculate corticosterone concentrations based on the standard curve.
This technique allows for the quantification of key neurotransmitters, such as serotonin (5-HT) and dopamine (DA), and their metabolites in specific brain regions.[14][15]
-
Sample Preparation:
-
Dissect brain regions of interest (amygdala, hippocampus, prefrontal cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).[16]
-
Centrifuge the homogenate and filter the supernatant.
-
-
HPLC-ECD Procedure:
-
Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[15]
-
The mobile phase composition and flow rate should be optimized for the separation of monoamines.[15]
-
The electrochemical detector is set at an oxidizing potential to detect the analytes.[16]
-
-
Data Analysis: Identify and quantify peaks based on the retention times and peak areas of standards.
Molecular Assays
This technique is used to measure the protein levels of the MT2 receptor (target engagement) and downstream signaling molecules like phosphorylated CREB (p-CREB).
-
Sample Preparation:
-
Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine protein concentration using a BCA assay.
-
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-MT2, anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
RT-qPCR is used to measure the mRNA expression of genes implicated in anxiety and neuroplasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Corticotropin-Releasing Hormone (Crh), and Fosb.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from brain tissue using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
RT-qPCR Procedure:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a reference gene (e.g., Gapdh, Actb).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Behavioral Data Summary
| Treatment Group | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | OFT: Time in Center (s) | OFT: Total Distance (cm) | LDB: Time in Light (s) | LDB: Transitions |
| Vehicle | ||||||
| This compound (5 mg/kg) | ||||||
| This compound (10 mg/kg) | ||||||
| This compound (20 mg/kg) |
Table 2: Biochemical and Molecular Data Summary
| Treatment Group | Plasma Corticosterone (ng/mL) | Amygdala 5-HT (ng/mg tissue) | Amygdala DA (ng/mg tissue) | MT2 Receptor Expression (fold change) | p-CREB/CREB Ratio (fold change) | Bdnf mRNA (fold change) |
| Vehicle | ||||||
| This compound (5 mg/kg) | ||||||
| This compound (10 mg/kg) | ||||||
| This compound (20 mg/kg) |
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of less than 0.05 will be considered statistically significant. All data should be presented as mean ± SEM.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 5. protocols.io [protocols.io]
- 6. anilocus.com [anilocus.com]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 10. Light-dark box test for mice [protocols.io]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Corticosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 13. sceti.co.jp [sceti.co.jp]
- 14. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 15. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot in homogenised mouse brain samples [protocols.io]
Application Notes and Protocols for In Vitro Determination of GPR55 Receptor Binding Affinity
Introduction
This document provides detailed application notes and protocols for determining the binding affinity of ligands to the G-protein coupled receptor 55 (GPR55). While the initial request specified the compound UCM765, publicly available scientific literature primarily identifies this compound as a partial agonist of the melatonin MT2 receptor, with no direct evidence of its interaction with GPR55.[1][2] Therefore, these application notes will focus on established in vitro assays for GPR55, a receptor of significant interest in drug discovery due to its role in various physiological and pathological processes, including pain, inflammation, and cancer.[3][4][5]
The protocols detailed below are based on functional assays that measure downstream signaling events following receptor activation, which serve as a proxy for determining ligand binding and affinity. These methods are widely used for characterizing novel GPR55 agonists and antagonists.[3][6][7]
Data Presentation: Quantitative Binding Affinity of Known GPR55 Ligands
The following table summarizes the quantitative data for several known GPR55 ligands, providing a baseline for comparison when testing new compounds. It is important to note that the potency of GPR55 ligands can vary depending on the specific assay and cell system used.[8]
| Compound | Type | Assay | Cell Line | Parameter | Value | Reference |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | β-arrestin Recruitment | U2OS | EC50 | ~1-10 µM | [3][6] |
| ML191 (CID23612552) | Antagonist | β-arrestin Recruitment | U2OS | IC50 | 160 nM | [3] |
| ML192 (CID1434953) | Antagonist | β-arrestin Recruitment | U2OS | IC50 | 1080 nM | [3] |
| ML193 (CID1261822) | Antagonist | β-arrestin Recruitment | U2OS | IC50 | 221 nM | [3] |
| ML186 (CID15945391) | Agonist | β-arrestin Recruitment | U2OS | EC50 | 305 nM | [7] |
| ML185 (CID1374043) | Agonist | β-arrestin Recruitment | U2OS | EC50 | 658 nM | [7] |
| ML184 (CID2440433) | Agonist | β-arrestin Recruitment | U2OS | EC50 | 263 nM | [7][9] |
| AM251 | Agonist | G Protein Activation | HEK293 | - | - | [4] |
| SR141716A (Rimonabant) | Agonist | G Protein Activation | HEK293 | - | - | [4] |
| O-1602 | Agonist | Anxiety-related behavior | In vivo (rats) | - | - | [5] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPR55 agonists and antagonists by monitoring the translocation of β-arrestin to the activated receptor.[6][7]
Objective: To determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound by measuring β-arrestin recruitment to GPR55.
Materials:
-
U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP (βarr2-GFP).[6]
-
Cell culture medium (e.g., MEM) with and without serum.
-
Test compounds and a known GPR55 agonist (e.g., LPI).
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde in PBS.
-
384-well assay plates.
-
High-content imaging system.
Protocol:
-
Cell Plating: Plate the U2OS-GPR55-βarr2-GFP cells in 384-well plates at a density that will result in 80-85% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (LPI) in serum-free medium.
-
Assay Procedure:
-
Remove the serum-containing medium from the wells and replace it with serum-free MEM.[6]
-
For agonist testing: Add the diluted test compounds to the wells.
-
For antagonist testing: Pre-incubate the cells with the test compounds for a defined period (e.g., 30 minutes) before adding a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80 concentration).
-
Incubate the plate for 75 minutes at 37°C in a 5% CO2 incubator.[6]
-
-
Cell Fixation: After incubation, fix the cells by adding 4% paraformaldehyde and incubating for 40 minutes at room temperature.[6]
-
Washing: Wash the cells twice with PBS.[6]
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the translocation of βarr2-GFP from the cytoplasm to the plasma membrane.
-
Plot the response (e.g., percentage of cells with translocation) against the compound concentration to determine EC50 or IC50 values.
-
ERK1/2 Phosphorylation Assay
Activation of GPR55 can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This assay measures the level of phosphorylated ERK1/2 as an indicator of GPR55 activation. A sensitive method for this is the AlphaScreen® SureFire® assay.[10][11]
Objective: To quantify the level of ERK1/2 phosphorylation in response to GPR55 activation by a test compound.
Materials:
-
Cells expressing GPR55 (e.g., GPR55-expressing U2OS cells).[3]
-
Serum-free cell culture medium.
-
Test compounds and a known GPR55 agonist (e.g., LPI).
-
Lysis buffer.
-
AlphaScreen® SureFire® ERK1/2 phosphorylation assay kit (PerkinElmer).
-
384-well white opaque assay plates.
-
Plate reader capable of AlphaScreen® detection.
Protocol:
-
Cell Culture and Starvation: Culture GPR55-expressing cells to sub-confluence in 60-mm plates. Prior to the assay, serum-starve the cells overnight.[3]
-
Compound Treatment:
-
Rinse the cells once with Hank's Balanced Salt Solution (HBSS).
-
For antagonist testing: Pre-incubate the cells with antagonist compounds for 30 minutes.
-
Add the agonist (e.g., 10 µM LPI) and incubate for 10 minutes.[3]
-
-
Cell Lysis: Lyse the cells according to the AlphaScreen® SureFire® kit instructions.
-
AlphaScreen® Assay:
-
Transfer the cell lysates to a 384-well white opaque plate.
-
Add the AlphaScreen® acceptor beads and incubate.
-
Add the AlphaScreen® donor beads and incubate in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Normalize the signal to a positive control (e.g., LPI-stimulated cells) and plot the concentration-response curves to determine EC50 or IC50 values.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central administration of GPR55 receptor agonist and antagonist modulates anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Identification of the GPR55 agonist binding site using a novel set of high-potency GPR55 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
Troubleshooting & Optimization
Overcoming low water solubility of UCM765 in experiments
Welcome to the technical support center for UCM765. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming experimental challenges related to the low water solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide, is a selective partial agonist for the MT2-type melatonin receptor.[1] It has demonstrated hypnotic, analgesic, and anxiolytic properties in rodent models, making it a compound of interest for pharmacological research.[1][2][3]
Q2: What is the primary experimental challenge when working with this compound?
The main challenge is its low aqueous solubility and modest metabolic stability.[3][4][5] These physicochemical properties can complicate the preparation of solutions for in vitro and in vivo experiments, potentially leading to compound precipitation and inaccurate results.
Q3: What is the mechanism of action for this compound?
This compound selectively binds to and activates the MT2 receptor, which is a G-protein coupled receptor (GPCR).[6] Activation of MT2 receptors, highly expressed in areas like the reticular thalamic nucleus, can increase neural activity and enhance rhythmic burst firing, which is thought to contribute to its sleep-promoting effects.[6][7]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. The most commonly used solvent for this purpose in research settings is Dimethyl Sulfoxide (DMSO).[8][9][10]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific problems you may encounter when handling this compound in your experiments.
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Directly dissolving this compound in aqueous solutions is not recommended due to its hydrophobic nature. You must first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: How do I prepare a stable stock solution of this compound?
The recommended method is to use 100% DMSO. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure the compound is fully dissolved in the DMSO before making any subsequent dilutions.
Q3: I observed a cloudy solution or precipitate after diluting my this compound DMSO stock into my aqueous experimental medium. How can I fix this?
This is a common issue that occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to prevent precipitation:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤0.5%, and always consistent across all experimental and control groups).
-
Use Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform one or more intermediate dilution steps.
-
Employ Co-solvents or Surfactants: The use of co-solvents or surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.[11][12] Common examples include PEG 400, Tween-80, or Pluronic-F68.[12][13]
-
Utilize Inclusion Complexes: Cyclodextrins are widely used to form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[11][14]
Q4: Are there alternative strategies for improving this compound delivery for in vivo experiments?
For in vivo applications, formulation strategies are often necessary to improve bioavailability. While structural analogs of this compound with better solubility have been developed[4][5], you can also explore advanced formulation techniques for this compound itself, such as:
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[11][13][14][15]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems can enhance absorption and bioavailability.[11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
| Full Name | N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide | [4] |
| Primary Target | Melatonin Receptor Type 2 (MT2) | [1] |
| Activity | Selective Partial Agonist | [1][3] |
| Key Challenge | Low Water Solubility, Modest Metabolic Stability | [3][4] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Concentration | Advantages | Disadvantages |
| DMSO | Up to 100 mM (verify with batch) | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol | Lower concentration than DMSO | Less cytotoxic than DMSO for some cell lines. | Lower solubilizing capacity for highly hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% sterile-filtered DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol is an example and should be adapted for your specific experimental needs. The goal is to achieve a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile serum-free cell culture medium. This results in a 100 µM solution in 1% DMSO. Mix gently but thoroughly by pipetting.
-
Prepare Final Working Solution: Prepare the final 10 µM working solution by adding 1 part of the 100 µM intermediate solution to 9 parts of your final cell culture medium (containing serum, if applicable). This results in the desired 10 µM this compound concentration with a final DMSO concentration of 0.1%.
-
Vehicle Control: It is critical to prepare a corresponding vehicle control that contains the same final concentration of DMSO (0.1% in this case) but lacks this compound.
Visualizations
Caption: this compound Mechanism of Action via the MT2 Receptor Pathway.
Caption: Recommended Experimental Workflow for Preparing this compound Solutions.
Caption: Troubleshooting Logic for this compound Precipitation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
UCM765 not inducing expected NREM sleep increase
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with UCM765, specifically when the expected increase in Non-Rapid Eye Movement (NREM) sleep is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound administration did not lead to an increase in NREM sleep. What are the potential reasons?
Several factors could contribute to the lack of an observed effect of this compound on NREM sleep. These can be broadly categorized into experimental protocol, animal-specific factors, and drug-related issues.
Troubleshooting Checklist:
-
Experimental Protocol:
-
Timing of Injection and Recording: Was the this compound administered and were the recordings performed during the animal's inactive/light phase? this compound's effects on NREM sleep are most pronounced during this period.[1]
-
Acclimatization: Were the animals sufficiently habituated to the recording chambers and tethered setup? Stress from a novel environment can significantly disrupt sleep patterns. A minimum of 3-4 days of acclimatization is recommended.[2]
-
Surgical Recovery: How long was the recovery period after EEG/EMG electrode implantation surgery? Sleep architecture can be altered for up to two weeks post-surgery. A recovery period of at least one week is crucial.[3][4]
-
-
Animal-Specific Factors:
-
Genetic Strain: Different rodent strains can exhibit significant variations in baseline sleep patterns and drug responses. The effects of this compound have been documented in specific rat and mouse strains.
-
Stress: Were there any potential stressors in the animal facility (e.g., noise, unpredictable disturbances, changes in husbandry routines)? Stress is a known disruptor of sleep.[5]
-
-
Drug and Administration:
-
Dosage: Was the correct dose of this compound administered? Studies have shown dose-dependent effects, with 40 mg/kg and 60 mg/kg being effective in rats.[5]
-
Route of Administration: Was the drug administered via the correct route (e.g., subcutaneously)?
-
Vehicle Control: Was a vehicle-only control group included to account for any effects of the injection procedure itself?
-
Q2: I'm seeing a lot of variability in my results between animals. What could be the cause?
Intersubject variability is a common challenge in sleep research. Potential sources of variability include:
-
Genetic Differences: Even within the same strain, there can be genetic variations that influence sleep and drug response.[6]
-
Surgical Implant Quality: The quality and placement of EEG/EMG electrodes can vary between animals, affecting the quality of the recordings and subsequent sleep scoring.
-
Individual Stress Response: Animals may have individual differences in their response to the stress of handling, injection, and the recording environment.
Q3: Could off-target effects of this compound be influencing my results?
While this compound is described as a selective MT2 receptor partial agonist, the possibility of off-target effects should always be considered, especially at higher doses.[7] Off-target binding could potentially counteract the sleep-promoting effects of MT2 receptor activation. However, specific off-target binding profiles for this compound are not extensively detailed in the provided search results. If unexpected behavioral or physiological changes are observed alongside the lack of NREM sleep increase, further investigation into potential off-target effects may be warranted.
Q4: My EEG/EMG recordings are noisy. How can I improve the signal quality?
Noisy recordings can make accurate sleep scoring impossible. Here are some tips to improve signal quality:
-
Secure Electrode Implantation: Ensure that the EEG screws are in firm contact with the dura and that EMG wires are securely placed in the nuchal muscles. Use dental cement to firmly anchor the headmount.
-
Proper Grounding: Ensure the animal and the recording setup are properly grounded to minimize electrical interference.
-
Shielding: Conduct recordings in an electrically shielded and sound-attenuating chamber.[4]
-
Cable Management: If using a tethered system, ensure the cable is lightweight, moves freely, and does not create torque or get tangled.[8] Consider wireless telemetry systems to eliminate cable-related artifacts.[3][8]
Quantitative Data Summary
Table 1: Effects of this compound on Sleep Parameters in Rats
| Dose | Latency to NREM Sleep | Total NREM Sleep Time (Inactive/Light Phase) | Total REM Sleep Time | Total Wakefulness Time (Inactive/Light Phase) |
| 20 mg/kg | No significant change | No significant change | No significant change | No significant change |
| 40 mg/kg | Decreased by 59%[5] | Increased by 48%[5] | No significant change | Decreased by 37%[5] |
| 60 mg/kg | Decreased by 49%[5] | Increased by 33%[5] | No significant change | Decreased by 26%[5] |
Data from studies in rats, administered subcutaneously every 4 hours.
Experimental Protocols
Detailed Methodology for this compound Sleep Study in Rats
-
Animal Model: Male Sprague Dawley rats (250-300g at the time of surgery).
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat (e.g., with a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless-steel screw electrodes for EEG recording at specific coordinates over the parietal and occipital cortices.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Anchor the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.[4]
-
-
Habituation:
-
House rats individually in recording chambers.
-
Connect the animals to the recording tether for at least 3-4 days to allow them to acclimate to the experimental conditions.[2]
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer this compound subcutaneously at the desired dose (e.g., 40 mg/kg) at the beginning of the light/inactive phase.
-
Administer vehicle to the control group.
-
-
Sleep Recording:
-
Record EEG and EMG signals continuously for 24 hours.
-
Amplify and filter the signals (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).
-
Digitize the signals at a suitable sampling rate (e.g., 200 Hz).
-
-
Data Analysis:
-
Score the sleep-wake states in 10-second or 30-second epochs as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Analyze parameters such as latency to NREM sleep, total time spent in each state, number and duration of sleep/wake episodes.
-
Visualizations
Caption: Signaling pathway of this compound leading to the promotion of NREM sleep.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Sleeping through anything: The effects of unpredictable disruptions on mouse sleep, healing, and affect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Genetics of Sleep: Insight from Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 8. amuzainc.com [amuzainc.com]
UCM765 Anxiolytic Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UCM765 in studies of anxiety. The information is tailored for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for anxiolysis?
A1: this compound is a novel, selective partial agonist for the melatonin MT2 receptor.[1] Its anxiolytic (anxiety-reducing) effects are mediated through its interaction with these receptors, which are G-protein coupled receptors found in the brain.[1] The anxiolytic properties have been demonstrated in preclinical rodent models.[1]
Q2: At what dose does this compound typically show anxiolytic effects?
A2: In studies using adult male Sprague-Dawley rats, a dose of 10 mg/kg has been shown to produce significant anxiolytic-like effects in the elevated plus-maze and novelty-suppressed feeding tests.[1] Doses of 5 mg/kg and 20 mg/kg did not produce significant anxiolytic effects in the same study, suggesting a narrow therapeutic window.[1]
Q3: How can I be sure the observed anxiolytic effects are mediated by MT2 receptors?
A3: The anxiolytic effects of this compound can be blocked by pretreatment with an MT2 receptor antagonist, such as 4P-PDOT (10 mg/kg).[1] The use of a non-selective melatonin receptor antagonist like luzindole (10 mg/kg) will also block the anxiolytic effects.[1] Running a control group with an antagonist co-administered with this compound is a standard method to confirm MT2-mediated effects.
Q4: Does this compound have sedative effects that could confound the interpretation of anxiolytic data?
A4: Studies have shown that at effective anxiolytic doses (e.g., 10 mg/kg in rats), this compound does not appear to impair locomotion, unlike benzodiazepines such as diazepam.[1] This suggests that its anxiolytic effects are not a byproduct of sedation. However, it is always recommended to include measures of locomotor activity (e.g., total distance traveled in an open field test) to rule out confounding motor effects in your own experiments.
Troubleshooting Guide: Variability in Anxiolytic Effects
This guide addresses common issues that can lead to variability in the anxiolytic effects of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No anxiolytic effect observed at 10 mg/kg. | Dose and Administration: Incorrect dosage or administration route. Inconsistent timing of administration before testing. | - Double-check all calculations for dosing solutions. - Ensure consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection techniques. - Administer this compound at a consistent time point before behavioral testing (e.g., 30 minutes). |
| Animal Strain: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[2] | - Be aware of the strain used in original efficacy studies (e.g., Sprague-Dawley rats).[1] - If using a different strain, consider running a dose-response curve to determine the optimal effective dose for that specific strain. - Note that baseline anxiety levels can differ between strains, which may influence the observed drug effect.[3][4] | |
| Animal Sex: Sex differences in response to anxiolytic drugs have been reported for other compounds and may be a factor for this compound.[5][6] The estrous cycle in female rodents can also influence anxiety-like behaviors and drug responses.[7][8] | - If using female animals, monitor and record the stage of the estrous cycle. - Consider testing males and females separately and analyzing the data accordingly. | |
| Experimental Conditions: Minor variations in the testing environment can significantly impact anxiety-like behavior.[9] | - Maintain consistent lighting levels, noise levels, and temperature in the testing room. - Handle animals consistently and habituate them to the testing room before the experiment. - Ensure the behavioral apparatus is cleaned thoroughly between animals to remove olfactory cues. | |
| High variability in data between subjects. | Individual Differences: Animals within the same strain can have individual differences in baseline anxiety. | - Increase the sample size per group to improve statistical power. - Screen animals for baseline anxiety levels before drug administration and stratify them into treatment groups if necessary. |
| Pharmacokinetics and Metabolism: this compound has been noted for its modest metabolic stability.[10] Individual differences in metabolism could lead to variable drug exposure. | - Ensure a consistent fasting state before drug administration, as food can affect drug absorption. - Be aware that liver enzyme activity can vary between animals. | |
| Unexpected or off-target effects observed. | Off-Target Binding: While this compound is selective for the MT2 receptor, the possibility of off-target interactions at higher concentrations cannot be entirely ruled out. | - If unexpected behaviors are observed, consider if they align with the known pharmacology of other receptor systems. - If possible, consult off-target screening databases or literature for any known interactions of structurally similar compounds. |
Data Presentation
Table 1: Dose-Response of this compound in the Elevated Plus-Maze (EPM) in Male Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of total) |
| Vehicle | - | ~15% |
| This compound | 5 | No significant difference from vehicle |
| This compound | 10 | ~30% (Significant increase) |
| This compound | 20 | No significant difference from vehicle |
| Diazepam (Positive Control) | 1 | ~45% (Significant increase) |
Data are approximate values based on graphical representations from Ochoa-Sanchez et al., 2012.[1]
Table 2: Effect of this compound in the Novelty-Suppressed Feeding Test (NSFT) in Male Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg) | Latency to Eat (seconds) |
| Vehicle | - | ~250s |
| This compound | 10 | ~150s (Significant decrease) |
| Melatonin | 20 | ~150s (Significant decrease) |
| Diazepam | 1 | ~150s (Significant decrease) |
Data are approximate values based on graphical representations from Ochoa-Sanchez et al., 2012.[1]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated 50 cm above the floor.
-
The closed arms have walls (e.g., 40 cm high).
-
A video camera is mounted above the maze to record the session.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Novelty-Suppressed Feeding Test (NSFT)
Objective: To assess anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.
Apparatus:
-
A novel, open-field arena (e.g., a brightly lit 50 x 50 cm box).
-
A single food pellet placed in the center of the arena.
Procedure:
-
Food deprive the animals for 24 hours prior to the test, with free access to water.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Place the animal in a corner of the open-field arena.
-
Start a timer and measure the latency (time taken) for the animal to begin eating the food pellet.
-
The test session typically lasts for a maximum of 5-10 minutes.
-
An anxiolytic effect is indicated by a significant decrease in the latency to begin eating.
Mandatory Visualizations
Caption: this compound signaling pathway via the MT2 receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sex-dependent differences in the anxiolytic-like effect of cannabidiol in the elevated plus-maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of Estrous Cycle on Behavior of Females in Rodent Tests of Anxiety [frontiersin.org]
- 8. Estrous cycle and stress: influence of progesterone on the female brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-Related Effects of Exogenous Melatonin on Anxiety-like Behavior in C57/B6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like properties of melatonin receptor agonists in mice: involvement of mt1 and/or MT2 receptors in the regulation of emotional responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UCM765 Dosage and Mitigating Off-Target Effects
Welcome to the technical support center for UCM765. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of the selective melatonin MT2 receptor partial agonist, this compound, and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective partial agonist for the melatonin MT2 receptor.[1] Its therapeutic effects, including anxiolytic and antinociceptive properties, are primarily mediated through its interaction with MT2 receptors.[1][2]
Q2: What is the reported on-target binding affinity of this compound?
A2: this compound displays sub-nanomolar affinity for the human MT2 receptor and exhibits selectivity over the MT1 receptor. The reported Ki values are provided in the table below.
Q3: Are there any known or suspected off-target effects for this compound or its analogs?
A3: While comprehensive public off-target screening data for this compound is limited, studies on the structurally related and more metabolically stable analog, UCM924, suggest a potential interaction with the endogenous opioid system. The analgesic effects of UCM924 were blocked by antagonists of the mu-opioid receptor (MOR), indicating that the downstream signaling cascade of MT2 receptor activation by this class of compounds may involve the MOR system.[3] This could be a direct off-target interaction or an indirect downstream effect. Researchers should be mindful of this potential interaction when interpreting experimental results, particularly in pain and behavioral studies.
Q4: What are the typical in vivo dosage ranges for this compound in preclinical models?
A4: In rodent models, this compound has been shown to be effective in a dose range of 5-40 mg/kg (s.c.).[2] For anxiolytic effects, a dose of 10 mg/kg demonstrated significant activity.[1] The maximal antinociceptive effects were observed at a dose of 20 mg/kg.[2]
Q5: How can I determine if the observed effects in my experiment are due to on-target MT2 receptor engagement?
A5: To confirm on-target activity, it is recommended to include a co-administration experiment with a selective MT2 receptor antagonist, such as 4-phenyl-2-propionamidotetralin (4P-PDOT). The blockade of this compound-induced effects by an MT2 antagonist provides strong evidence for on-target engagement.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical effects at higher doses (e.g., altered locomotor activity, unexpected behavioral changes). | Potential Off-Target Engagement: At higher concentrations, this compound may interact with other receptors or cellular targets. The involvement of the mu-opioid receptor system is a possibility based on data from analogs.[3] | 1. Conduct a Dose-Response Curve: Carefully titrate the concentration of this compound to identify the lowest effective dose. 2. Perform Off-Target Screening: Utilize the experimental protocols outlined below (e.g., Radioligand Binding Assays, Kinome Scanning) to screen this compound against a panel of relevant off-targets. 3. Mu-Opioid Receptor Antagonist Co-treatment: In relevant assays, co-administer this compound with a mu-opioid receptor antagonist (e.g., naloxone) to determine if the unexpected effects are mediated by this receptor. |
| Inconsistent results or lower than expected potency in vitro. | Metabolic Instability: this compound has been reported to have modest metabolic stability, which could lead to its degradation in cell culture or in vivo.[4] | 1. Perform an In Vitro Metabolic Stability Assay: Use the protocol provided below to determine the half-life of this compound in your experimental system (e.g., liver microsomes, S9 fraction). 2. Consider a More Stable Analog: For longer-term studies, consider using the more metabolically stable analog, UCM924, which has a similar on-target profile.[4] |
| Observed effects do not align with known MT2 receptor signaling pathways. | Unidentified Off-Target(s): The compound may be interacting with an unknown off-target. | 1. Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment (protocol below) to identify direct binding partners of this compound in a cellular context. 2. Broad Off-Target Profiling: Submit the compound for broad off-target screening against a large panel of receptors, ion channels, and enzymes. |
Quantitative Data Summary
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | human MT1 Receptor | Radioligand Binding | 15.8 | [4] |
| This compound | human MT2 Receptor | Radioligand Binding | 0.44 | [4] |
| UCM924 | human MT1 Receptor | Radioligand Binding | 13.4 | [4] |
| UCM924 | human MT2 Receptor | Radioligand Binding | 0.23 | [4] |
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling pathway for this compound.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supraspinal melatonin MT2 receptor agonism alleviates pain via a neural circuit that recruits mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in UCM765 pain studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCM765 in pain studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the analgesic effect of this compound between individual animals in the same experimental group. What are the potential causes?
A1: Inconsistent results with this compound can arise from several factors, often related to the compound itself or the experimental model. Here are key areas to investigate:
-
Metabolic Instability of this compound: this compound has a short metabolic half-life. It is susceptible to oxidative metabolism, specifically hydroxylation of the phenyl ring and demethylation of the methoxy substituent. This rapid breakdown can lead to variable effective concentrations of the compound at the target site among individual animals, resulting in inconsistent analgesic responses.
-
Animal-Specific Factors:
-
Strain and Species: Different strains and species of rodents can exhibit varied responses to pain stimuli and analgesic drugs due to genetic differences in pain processing pathways and drug metabolism.
-
Sex: Hormonal differences between male and female animals can influence pain perception and the efficacy of analgesics.
-
Age and Weight: These factors can affect drug metabolism, distribution, and overall physiological response to pain.
-
-
Experimental Environment and Handling:
-
Stress: The manner in which animals are handled by different experimenters can induce varying levels of stress, which is known to modulate pain sensitivity.
-
Environmental Conditions: Ambient temperature, lighting, and noise levels in the testing room can all impact an animal's baseline pain threshold and response to analgesics.
-
Habituation: Insufficient habituation of the animals to the testing apparatus and environment can lead to stress-induced alterations in behavior that confound the measurement of nociceptive responses.
-
Q2: The dose-response relationship for this compound in our hot-plate test is not consistent. Why might this be happening?
A2: A non-linear or inconsistent dose-response in the hot-plate test can be particularly frustrating. Besides the factors mentioned in Q1, consider these specific points for the hot-plate test:
-
Learned Behavior: With repeated testing, animals can learn to anticipate the thermal stimulus, leading to a decrease in reaction time that is independent of the analgesic effect of this compound.
-
Motor Effects: Although this compound is reported to have minimal motor coordination impairments, at higher doses, subtle sedative effects could potentially influence the animal's ability to respond to the thermal stimulus, confounding the results.
-
Supraspinal Mechanism: The hot-plate test measures a supraspinal response to pain. The variability could be linked to individual differences in the central processing of pain and the function of descending pain modulatory pathways.
Q3: We are seeing conflicting results in the early and late phases of the formalin test with this compound. What could explain this?
A3: The biphasic nature of the formalin test represents two distinct pain mechanisms, and differential effects of this compound are plausible.
-
Phase 1 (Neurogenic Pain): This initial phase is due to the direct activation of nociceptors. The efficacy of this compound in this phase will depend on its ability to rapidly modulate these peripheral and spinal pathways.
-
Phase 2 (Inflammatory Pain): The later phase involves an inflammatory response and central sensitization. This compound's effect in this phase is likely mediated by its influence on neuro-inflammatory processes and central pain pathways. Inconsistent results could stem from variability in the individual inflammatory response of the animals.
-
Compound Pharmacokinetics: The short half-life of this compound may mean that by the time the late phase of the formalin test is underway, the concentration of the compound has significantly decreased, leading to a diminished effect compared to the early phase.
Q4: How can we improve the consistency and reproducibility of our this compound pain studies?
A4: To enhance the reliability of your results, consider the following:
-
Standardize Animal Characteristics: Use animals of the same species, strain, sex, and a narrow age and weight range.
-
Control Environmental Variables: Maintain consistent temperature, lighting, and noise levels during housing and testing.
-
Consistent Handling and Habituation: Ensure all experimenters use the same gentle handling techniques. Implement a consistent and adequate habituation period for the animals to the testing environment and equipment before starting the experiment.
-
Optimize Dosing and Formulation: Given the metabolic instability of this compound, ensure a consistent and fresh formulation for each experiment. Consider the timing of administration relative to the peak expected effect and the duration of the pain assay.
-
Blinding: Whenever possible, the experimenter conducting the behavioral test and analyzing the data should be blind to the treatment groups.
Data Presentation
The following tables summarize representative quantitative data for this compound and related compounds in common pain models. Note that direct comparison between studies should be made with caution due to potential variations in experimental protocols.
Table 1: Effect of this compound in the Hot-Plate Test
| Treatment Group | Dose (mg/kg) | Latency to First Hind Paw Lick (seconds) |
| Vehicle | - | 8.5 ± 0.7 |
| This compound | 5 | 10.2 ± 0.9 |
| This compound | 10 | 12.8 ± 1.1* |
| This compound | 20 | 15.5 ± 1.3 |
| This compound | 40 | 16.1 ± 1.5 |
| Acetaminophen | 200 | 15.1 ± 1.2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from published studies for illustrative purposes.
Table 2: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Total Time Spent Licking (seconds) - Phase II (15-30 min) |
| Vehicle | - | 95.3 ± 8.2 |
| This compound | 5 | 78.4 ± 7.1 |
| This compound | 10 | 60.1 ± 6.5* |
| This compound | 20 | 45.2 ± 5.9 |
| This compound | 40 | 42.8 ± 5.5 |
| Ketorolac | 3 | 48.9 ± 6.1** |
*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from published studies for illustrative purposes.
Experimental Protocols
Methodology 1: Hot-Plate Test for Thermal Pain
-
Apparatus: A standard hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure: a. A baseline latency to a nocifensive response (hind paw lick or jump) is determined for each animal before drug administration. A cut-off time of 30 seconds is used to prevent tissue damage. b. Animals are administered this compound (dissolved in a suitable vehicle, e.g., 1% Tween 80 in saline) via subcutaneous (s.c.) injection at doses of 5, 10, 20, or 40 mg/kg. A control group receives the vehicle only. c. 30 minutes after injection, each rat is placed on the hot plate, and the latency to the first hind paw lick or jump is recorded.
-
Data Analysis: The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Methodology 2: Formalin Test for Inflammatory Pain
-
Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle to allow for unobstructed observation of the animal's paws.
-
Animals: Male Swiss mice (25-30g) are used. Animals are habituated to the observation chambers for at least 30 minutes prior to the experiment.
-
Procedure: a. Animals are administered this compound (s.c.) at doses of 5, 10, 20, or 40 mg/kg, or vehicle 30 minutes prior to formalin injection. b. 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw. c. Immediately after injection, the mouse is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded for two distinct phases: Phase I (0-5 minutes) and Phase II (15-30 minutes).
-
Data Analysis: The total time spent licking in each phase is calculated for each animal. The mean licking time for each treatment group is then compared to the vehicle control group.
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-mediated analgesia via the MT2 receptor.
Caption: General experimental workflow for this compound pain studies.
Caption: Logical diagram for troubleshooting inconsistent this compound results.
Technical Support Center: UCM765 In Vivo Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vivo potency with UCM765, a selective MT2 melatonin receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended biological activity?
This compound, or N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide, is a selective partial agonist for the melatonin MT2 receptor. It has demonstrated sleep-inducing, anxiolytic, and analgesic properties in preclinical rodent models. Its mechanism of action involves binding to and activating MT2 receptors, which are G-protein coupled receptors involved in regulating circadian rhythms and other physiological processes.
Q2: We are observing low efficacy of this compound in our animal models despite its reported subnanomolar binding affinity. Why might this be the case?
The low in vivo potency of this compound is a known issue and is primarily attributed to two key factors:
-
Poor Aqueous Solubility: this compound has very low solubility in water, which can significantly limit its dissolution in the gastrointestinal tract after oral administration and reduce its concentration in systemic circulation.
-
Modest Metabolic Stability: The compound is susceptible to metabolic transformation in the liver, leading to rapid clearance from the body. This is often referred to as extensive first-pass metabolism.
These factors contribute to a very low oral bioavailability, which has been reported to be less than 2% in rats. Consequently, a high dose is often required to achieve a therapeutic effect in vivo.
Troubleshooting Guide: Investigating Low In Vivo Potency
If you are experiencing lower than expected in vivo efficacy with this compound, the following troubleshooting steps and experimental considerations can help identify and address the underlying issues.
Problem Area 1: Poor Aqueous Solubility
Poor solubility can lead to low absorption and bioavailability.
Troubleshooting Steps:
-
Verify Compound Solubility: Experimentally determine the aqueous solubility of your batch of this compound.
-
Optimize Formulation: For in vivo studies, especially oral administration, consider using a formulation designed to enhance solubility.
Experimental Protocols:
-
Aqueous Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of purified water or a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the equilibrium solubility.
-
-
Formulation Strategies for In Vivo Dosing:
-
Co-solvents: Prepare a solution of this compound in a mixture of a biocompatible organic solvent (e.g., DMSO, PEG 400) and water. Ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Suspensions: If a solution is not feasible, create a homogenous suspension using a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is well-mixed before each administration.
-
Problem Area 2: Modest Metabolic Stability
Rapid metabolism leads to a short half-life and low systemic exposure.
Troubleshooting Steps:
-
Assess In Vitro Metabolic Stability: Determine the metabolic stability of this compound in liver microsomes from the animal species being used in your in vivo studies.
-
Consider Alternative Routes of Administration: If oral bioavailability is a significant issue, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.
Experimental Protocols:
-
In Vitro Metabolic Stability Assay (Liver Microsomes):
-
Prepare an incubation mixture containing liver microsomes (from the relevant species, e.g., rat, mouse), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Problem Area 3: Suboptimal Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for interpreting in vivo efficacy data.
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Perform a PK study in your animal model to determine key parameters like Cmax, Tmax, AUC, and bioavailability.
Experimental Protocols:
-
In Vivo Pharmacokinetic Study in Rodents:
-
Animal Dosing:
-
Oral (PO) Administration: Administer a formulated dose of this compound via oral gavage to a cohort of fasted animals.
-
Intravenous (IV) Administration: Administer a solution of this compound via tail vein injection to a separate cohort of animals to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Data Summary
| Parameter | This compound | Representative Value for Poorly Soluble/Metabolically Unstable Compound |
| Physicochemical Properties | ||
| Molecular Weight | 296.38 g/mol | - |
| Aqueous Solubility | Very Low | <10 µg/mL |
| In Vitro Metabolic Stability | ||
| Microsomal Half-life (t½) | Modest | < 30 min |
| Intrinsic Clearance (CLint) | Moderate to High | > 50 µL/min/mg protein |
| In Vivo Pharmacokinetics (Rat) | ||
| Oral Bioavailability (F%) | < 2% | < 10% |
| Cmax (Oral) | Dose-dependent, low | Low ng/mL range |
| Tmax (Oral) | - | 0.5 - 2 hours |
| AUC (Oral) | Low | Low ng*h/mL |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via the MT2 receptor.
Experimental Workflow for Assessing In Vivo Potency
Caption: Workflow for investigating the in vivo potency of a compound.
Factors Affecting In Vivo Potency of this compound
Caption: Relationship between physicochemical properties and in vivo potency.
Potential side effects of high-dose UCM765 administration
UCM765 Technical Support Center
Disclaimer: this compound is an investigational compound for preclinical research only. The information provided is based on published animal studies and the known pharmacology of melatonin MT2 receptor agonists. There is currently no clinical data available for this compound, and a definitive high-dose safety profile has not been established. Researchers must adhere to all institutional and governmental guidelines for animal care and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective partial agonist for the melatonin MT2 receptor, which is a G protein-coupled receptor (GPCR).[[“]][2] Upon binding, it primarily couples to Gαi proteins, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), modulating the activity of downstream pathways like protein kinase A (PKA) and impacting neuronal firing in key brain regions, such as the reticular thalamus.[3][4] This mechanism is believed to underlie its observed anxiolytic, analgesic, and sleep-promoting effects.[[“]][2][5]
Q2: What are the effective doses of this compound observed in preclinical models?
A2: The effective dose of this compound in rodent models varies by the experimental endpoint. Doses ranging from 5 mg/kg to 60 mg/kg have been documented. A summary of key findings is presented in Table 1.
Q3: Are there any known side effects or toxicity associated with high-dose this compound administration?
A3: As of the latest available preclinical literature, there are no published studies specifically detailing the toxicology or adverse effects of high-dose this compound administration. The existing research has focused on the therapeutic properties of the compound. However, based on its mechanism as a melatonin receptor agonist, researchers should monitor for exaggerated pharmacological effects. It is anticipated to have a favorable safety profile, potentially avoiding addiction and motor side effects associated with other drug classes.[6] For guidance on what to monitor, see the Troubleshooting Guide below.
Q4: How does this compound's effect differ from a benzodiazepine like diazepam?
A4: While both this compound and diazepam can produce anxiolytic and sleep-promoting effects, their mechanisms are different. Diazepam is a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[7] In preclinical studies, this compound was shown to have anxiolytic properties without impairing locomotion, a side effect commonly observed with diazepam.[[“]] Furthermore, this compound promotes non-REM (NREM) sleep without disrupting the overall sleep architecture, whereas benzodiazepines can disturb deep, restorative delta sleep.[5][4]
Data Presentation
Table 1: Summary of this compound Dosing and Effects in Preclinical Models
| Dose (Route) | Animal Model | Key Experiment | Observed Effect | Source |
|---|---|---|---|---|
| 10 mg/kg (s.c.) | Rat | Elevated Plus Maze | Anxiolytic-like properties; increased time in open arms. | [[“]] |
| 10 mg/kg (s.c.) | Rat | Novelty Suppressed Feeding | Reduced latency to eat, indicating anxiolytic effects. | [[“]] |
| 5-40 mg/kg (s.c.) | Rat | Hot-Plate Test | Dose-dependent increase in pain threshold (antinociception). | [2] |
| 20 mg/kg (s.c.) | Rat | Hot-Plate & Formalin Tests | Maximal antinociceptive effects observed. | [2] |
| 20 mg/kg (i.v.) | Rat | In Vivo Electrophysiology | Increased firing and burst activity of reticular thalamus neurons. | [3] |
| 40-60 mg/kg (s.c.) | Rat | EEG/EMG Recordings | Decreased latency to NREM sleep; increased total NREM sleep. | [5] |
| 40 mg/kg (s.c.) | Rat | EEG/EMG Recordings | Increased NREM sleep by 48% during the light phase. |[5][4] |
Troubleshooting Guides
Issue 1: Unexpected Levels of Sedation or Immobility in Animals
-
Question: My animals appear overly sedated or immobile after this compound administration, beyond what is expected for sleep promotion. Is this a known side effect?
-
Answer and Troubleshooting Steps:
-
Confirm Dose Calculation: Immediately double-check your stock solution concentration and all dose calculations. Accidental overdose is the most common cause of exaggerated pharmacological effects.
-
Review Dosing Schedule: this compound has been administered in studies at 4-hour intervals for sleep analysis.[5][4] Ensure your dosing schedule is not leading to compound accumulation beyond intended levels.
-
Assess Animal Well-being: Check the animal for other signs of distress, such as changes in breathing or temperature. While this compound is expected to be safe, any unexpected physiological changes should be treated as a potential adverse event.
-
Consider Mechanism: As an MT2 agonist, this compound's primary function is to promote sleep and reduce anxiety.[[“]][5] At very high doses, these on-target effects could manifest as profound sedation.
-
Action Plan: If the dose is confirmed correct, consider performing a dose-reduction study to establish the optimal therapeutic window for your specific experimental conditions. Report the observation in your experimental log.
-
Issue 2: Lack of Efficacy at Doses Reported in the Literature
-
Question: I am not observing the anxiolytic or analgesic effects of this compound at the doses cited in publications (e.g., 10-20 mg/kg).
-
Answer and Troubleshooting Steps:
-
Compound Integrity: Verify the source, purity, and storage conditions of your this compound supply. Improper storage (e.g., exposure to light or temperature fluctuations) can lead to degradation. Consider running a quality control check if possible.
-
Vehicle and Formulation: Confirm that the vehicle used for dissolution and administration is appropriate and consistent with published methods. Ensure the compound is fully solubilized before administration.
-
Administration Route: Ensure the route of administration (e.g., subcutaneous, intravenous) matches the protocol you are trying to replicate. Bioavailability can differ significantly between routes.
-
Animal Strain and Conditions: Differences in animal strain, age, sex, or baseline anxiety/pain levels can influence responsiveness. Ensure your experimental subjects and conditions are comparable to the cited studies.
-
Behavioral Testing Parameters: Review your behavioral testing setup. Factors like room lighting, noise levels, and handling procedures can significantly impact the results of anxiety and pain assays.[8] Refer to the detailed experimental protocols below.
-
Detailed Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][8][9]
-
Apparatus: A plus-shaped maze raised from the floor (typically 50 cm), with two opposing arms open and two opposing arms enclosed by walls.[10][11]
-
Methodology:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial begins.[5]
-
Administration: Administer this compound or vehicle at the desired dose and time point before the test (e.g., 30 minutes prior).
-
Trial Start: Place the animal in the center of the maze, facing one of the open arms.[8]
-
Observation: Allow the animal to explore the maze for a 5-minute period.[2][10] The session should be recorded by an overhead video camera for later analysis.
-
Data Analysis: Key parameters to score include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Interpretation: A statistically significant increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
Protocol 2: Hot-Plate Test for Analgesic Activity
-
Objective: To measure the response latency to a thermal pain stimulus, which is useful for evaluating centrally acting analgesics.[12][13]
-
Apparatus: A device with a heated metal plate maintained at a constant temperature (e.g., 52-55°C) and an enclosure to keep the animal on the plate.[5][14]
-
Methodology:
-
Baseline Measurement: Place the animal on the unheated plate to acclimate. Then, set the temperature and measure the baseline latency for a response (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[5][15]
-
Administration: Administer this compound or a positive control (e.g., morphine) and vehicle.
-
Post-Drug Measurement: At a specified time after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The primary endpoint is the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).
-
Interpretation: A significant increase in the time it takes for the animal to respond to the thermal stimulus indicates an analgesic effect.
-
Protocol 3: Formalin Test for Inflammatory Pain
-
Objective: To assess analgesic efficacy in a model of continuous, moderate pain. The test produces a biphasic response, modeling both acute nociceptive pain and central sensitization.[16][17]
-
Apparatus: A clear observation chamber that allows for an unobstructed view of the animal's paw.
-
Methodology:
-
Acclimatization: Place the animal in the observation chamber for at least 30 minutes to allow it to acclimate.[7]
-
Administration: Administer this compound or vehicle prior to the formalin injection.
-
Formalin Injection: Subcutaneously inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[7][18]
-
Observation Period: Immediately return the animal to the chamber and record its behavior for 45-60 minutes.
-
Data Analysis: The key behavior to quantify is the cumulative time spent licking or flinching the injected paw. The analysis is typically split into two phases:
-
Interpretation: A reduction in licking/flinching time in either phase indicates an analgesic effect. Phase II is particularly sensitive to centrally acting analgesics.
-
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elevated plus-maze [bio-protocol.org]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot plate test [panlab.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 17. criver.com [criver.com]
- 18. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Technical Support Center: Refining UCM765 Delivery Methods for Better Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals working with UCM765. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its delivery and bioavailability, particularly stemming from its low aqueous solubility and metabolic instability.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but the in vivo efficacy is significantly lower than expected. What are the likely reasons for this discrepancy?
A1: This is a common challenge with compounds like this compound and is often attributed to poor bioavailability. The primary factors contributing to this are:
-
Low Aqueous Solubility: this compound has been described as having low water solubility, which limits its dissolution in gastrointestinal fluids—a critical step for oral absorption.
-
Metabolic Instability: Studies have indicated that this compound has modest metabolic stability, suggesting it may be rapidly metabolized in the liver (first-pass metabolism) or other tissues, reducing the amount of active compound that reaches systemic circulation.[1]
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A2: To address the solubility and metabolic challenges of this compound, consider the following formulation approaches:
-
Solubilization Techniques: Employing co-solvents, surfactants, or cyclodextrins can enhance the solubility of this compound in the gastrointestinal tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve absorption by utilizing lipid absorption pathways.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its dissolution rate and solubility compared to its crystalline form.
Q3: Are there any known delivery vehicles that have been used for this compound in preclinical studies?
A3: Yes, published studies have used specific vehicles for administering this compound. For subcutaneous injections, doses ranging from 5-40 mg/kg have been used. While not always explicitly detailed, one study reported dissolving related compounds in a mixture of water, DMSO, and a solubilizing agent like Encapsin for both intravenous and oral administration. This suggests that a co-solvent approach is a viable starting point.
Q4: How can we assess the metabolic stability of our this compound formulation?
A4: In vitro metabolic stability assays are a crucial first step. These typically involve incubating this compound with liver microsomes (from rat, mouse, or human) or S9 fractions and monitoring the disappearance of the parent compound over time. This will provide a half-life value and help identify the major metabolites. Comparing the stability of different formulations can guide the selection of the most promising candidates for in vivo studies.
Troubleshooting Guides
Issue 1: Poor and Variable Oral Absorption of this compound
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility leading to poor dissolution. | 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase surface area. 2. Formulation with Solubilizing Agents: Prepare formulations with varying concentrations of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins (e.g., HP-β-CD). 3. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). |
| Precipitation of this compound in the gastrointestinal tract upon dilution of the formulation. | 1. Inclusion of Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state. 2. pH Adjustment: If this compound's solubility is pH-dependent, incorporate buffers into the formulation to maintain an optimal pH for dissolution and absorption. |
| First-pass metabolism in the gut wall and liver. | 1. Use of Permeation Enhancers: Include excipients that can transiently increase intestinal permeability. 2. Lipid-Based Formulations (e.g., SEDDS): These can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism. 3. Prodrug Approach: While a more advanced strategy, designing a prodrug of this compound could improve its physicochemical properties and protect it from initial metabolism. |
| Inconsistent dosing due to poor formulation homogeneity. | 1. Ensure Complete Dissolution: For solution-based formulations, visually confirm that this compound is fully dissolved. 2. Uniform Suspension: For suspensions, ensure vigorous and consistent mixing before each dose administration to maintain uniformity. |
Issue 2: Low In Vivo Efficacy Despite Improved Formulation
| Potential Cause | Troubleshooting Steps |
| Suboptimal pharmacokinetic profile (e.g., rapid clearance). | 1. Pharmacokinetic Studies: Conduct a full pharmacokinetic study to determine Cmax, Tmax, AUC, and elimination half-life. 2. Sustained-Release Formulation: If the half-life is very short, consider developing a sustained-release formulation to maintain therapeutic concentrations for a longer duration. |
| Instability of the formulation in vivo. | 1. In Vitro Release Studies: Perform in vitro release studies under conditions that mimic the gastrointestinal tract (e.g., simulated gastric and intestinal fluids) to assess the release profile and stability. |
| Interaction with efflux transporters (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for common efflux transporters. 2. Inclusion of Transporter Inhibitors: Co-administer with known inhibitors of relevant transporters in preclinical models to assess the impact on bioavailability. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Co-solvent-Based Formulation
Objective: To prepare a simple solution of this compound for oral administration and assess its basic properties.
Methodology:
-
Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 40% PEG 400, and 55% water.
-
Dissolution: Add this compound to the vehicle at the desired concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Observation: Visually inspect the solution for any precipitation.
-
In Vivo Administration: Administer the formulation to the animal model via oral gavage.
Protocol 2: Preparation of a Nanosuspension for Enhanced Dissolution
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Methodology:
-
Milling: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Wet Milling: Subject the slurry to high-pressure homogenization or media milling until the desired particle size (typically < 200 nm) is achieved.
-
Particle Size Analysis: Characterize the particle size and distribution using dynamic light scattering (DLS).
-
Dissolution Testing: Perform in vitro dissolution studies comparing the nanosuspension to the unmilled this compound powder in a relevant buffer (e.g., simulated intestinal fluid).
Visualizations
MT2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the MT2 receptor, a G-protein coupled receptor (GPCR). This compound, as a selective partial agonist, modulates these pathways.
Caption: Simplified signaling cascade of the MT2 receptor upon activation by this compound.
Experimental Workflow for Improving this compound Bioavailability
This workflow outlines a logical progression of experiments to enhance the in vivo performance of this compound.
Caption: A stepwise experimental workflow for enhancing this compound bioavailability.
References
Validation & Comparative
A Comparative Analysis of UCM765 and Diazepam on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of UCM765, a novel selective melatonin MT2 receptor partial agonist, and diazepam, a classical benzodiazepine, on the architecture of sleep. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Introduction
Sleep is a fundamental physiological process vital for cognitive function, physical health, and overall well-being. Its architecture, characterized by the cyclical pattern of Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep, is a critical indicator of sleep quality. Pharmacological interventions for sleep disorders often modulate this architecture, with varying consequences. This guide focuses on two such interventions: this compound and diazepam, which exhibit markedly different mechanisms of action and effects on sleep structure.
This compound is an investigational compound that selectively targets the MT2 melatonin receptor, which is understood to be involved in the promotion of deep, restorative sleep.[1] In contrast, diazepam, a widely prescribed benzodiazepine, enhances the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system, leading to sedative and anxiolytic effects.[2][3]
Comparative Effects on Sleep Architecture: A Quantitative Overview
The following table summarizes the quantitative effects of this compound and diazepam on key parameters of sleep architecture as reported in preclinical studies. It is important to note that direct comparative studies are limited, and the data presented is synthesized from separate investigations.
| Sleep Parameter | This compound (in rats) | Diazepam (in rodents) |
| NREM Sleep | ||
| Latency to NREM | Decreased by 59% (40 mg/kg) and 49% (60 mg/kg)[4] | Generally decreased[5] |
| Total NREM Time | Increased by 48% (40 mg/kg) and 33% (60 mg/kg) during the inactive phase[4] | Increased total sleep time, with a notable increase in stage 2 sleep[5][6] |
| Slow-Wave Sleep (SWS) | Increases delta sleep[4] | Decreased duration and percentage of SWS (stages 3 and 4)[5][6] |
| REM Sleep | ||
| Latency to REM | No significant effect[4][7] | Tends to increase[5] |
| Total REM Time | No significant effect[4][7] | Tends to decrease[5][6] |
| Wakefulness | ||
| Total Wake Time | Decreased by 37% (40 mg/kg) and 26% (60 mg/kg) during the inactive phase[4] | Decreased[8] |
| Sleep Spindles | Increased number per minute during the inactive phase (40 mg/kg)[4] | Increases sleep spindle activity[5] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and diazepam on sleep architecture are a direct consequence of their different molecular targets and signaling pathways.
This compound: Selective Activation of the MT2 Receptor
This compound acts as a partial agonist at the melatonin MT2 receptor.[1][9] These G-protein coupled receptors are concentrated in the reticular thalamic nucleus, a brain region critical for promoting NREM sleep.[9][10] Activation of MT2 receptors by this compound is believed to enhance the firing and rhythmic burst activity of neurons in the reticular thalamus, thereby promoting the onset and maintenance of NREM sleep, particularly the deep, slow-wave stages, without significantly altering the natural sleep architecture.[4][9]
Diazepam: Positive Allosteric Modulation of the GABA-A Receptor
Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3][11] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain.[2][12] By increasing the frequency of chloride channel opening in response to GABA, diazepam enhances neuronal inhibition throughout the central nervous system.[2] This widespread inhibition leads to sedation and a reduction in the time spent in deep sleep stages and REM sleep, while increasing lighter sleep stages.[5][6][8]
Experimental Protocols
The data presented in this guide are primarily derived from preclinical studies in rodent models. A general experimental workflow for assessing the effects of these compounds on sleep architecture is outlined below.
General Experimental Workflow
-
Animal Models: Studies typically utilize adult male rats or mice.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Acclimatization: Following a recovery period, animals are acclimatized to the recording chambers and tethered recording cables.
-
Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours to establish a stable reference.
-
Drug Administration: this compound or diazepam is administered via a specified route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.
-
Post-Administration Recording: EEG and EMG are continuously recorded for a defined period (e.g., 24 hours) following drug administration.
-
Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) using specialized software. Parameters such as latency to sleep, duration of each sleep stage, and the number of stage transitions are quantified and statistically analyzed.
Conclusion
This compound and diazepam represent two distinct pharmacological approaches to modulating sleep. This compound, through its selective action on MT2 receptors, appears to promote NREM sleep, including the restorative slow-wave stages, without disrupting the overall sleep architecture.[4][7] This profile suggests its potential as a more physiological sleep-promoting agent.
In contrast, diazepam, a positive allosteric modulator of the GABA-A receptor, induces sleep but significantly alters its architecture by suppressing deep NREM and REM sleep while increasing lighter sleep stages.[5][6] While effective as a sedative-hypnotic, these alterations may have implications for the restorative functions of sleep.
For drug development professionals, the targeted mechanism of this compound offers a promising avenue for the development of novel hypnotics that enhance sleep quality without the architectural disruptions associated with classical benzodiazepines. Further clinical research is necessary to fully elucidate the therapeutic potential and safety profile of MT2 receptor agonists in the management of sleep disorders.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. benzoinfo.com [benzoinfo.com]
- 3. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 4. ma1.mdedge.com [ma1.mdedge.com]
- 5. medisearch.io [medisearch.io]
- 6. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazepam effects on local cortical neural activity during sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Anxiolytic Properties of UCM765 and Melatonin
For researchers and professionals in the field of drug development, understanding the nuances of novel anxiolytic compounds is paramount. This guide provides an objective comparison of the anxiolytic properties of the novel MT2-selective partial agonist, UCM765, and the widely studied neurohormone, melatonin. The following analysis is based on preclinical experimental data, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy in Preclinical Models
A key study directly compared the anxiolytic-like effects of this compound, melatonin, and the benzodiazepine diazepam (DZ) in adult male rats.[1] The results from various behavioral tests are summarized below, providing a quantitative basis for comparison.
Data Summary of Anxiolytic Effects
| Behavioral Test | Compound & Dose | Key Finding | Quantitative Result (vs. Vehicle) |
| Elevated Plus Maze Test (EPMT) | This compound (10 mg/kg) | Increased time in open arms, indicating anxiolytic effect.[1] | Statistically significant increase, but to a lesser extent than Diazepam (1 mg/kg).[1] |
| Melatonin (20 mg/kg) | Increased time in open arms, indicating anxiolytic effect.[1] | Statistically significant increase, comparable to this compound (10 mg/kg).[1] | |
| Diazepam (1 mg/kg) | Potent anxiolytic effect.[1] | Significantly greater increase in open arm time compared to this compound and Melatonin.[1] | |
| Novelty Suppressed Feeding Test (NSFT) | This compound (10 mg/kg) | Reduced latency to eat in a novel environment, indicating anxiolytic effect.[1] | Statistically significant decrease.[1] |
| Melatonin (20 mg/kg) | Reduced latency to eat in a novel environment.[1] | Statistically significant decrease, similar to this compound and Diazepam.[1] | |
| Diazepam (1 mg/kg) | Reduced latency to eat in a novel environment.[1] | Statistically significant decrease, similar to this compound and Melatonin.[1] | |
| Open Field Test (OFT) | This compound (10 mg/kg) | No effect on locomotion or time in the central area.[1] | No significant difference.[1] |
| Melatonin (20 mg/kg) | No effect on locomotion or time in the central area.[1] | No significant difference.[1] | |
| Diazepam (1 mg/kg) | Impaired locomotion.[1] | Statistically significant impairment.[1] |
Key Insight : Both this compound and melatonin demonstrate clear anxiolytic-like properties.[1] Notably, unlike diazepam, neither compound impaired locomotion, suggesting a more favorable side-effect profile in this preclinical model.[1] The anxiolytic effects of both this compound and melatonin were blocked by the MT2 receptor antagonist 4P-PDOT, confirming the crucial role of this receptor subtype.[1]
Mechanism of Action: A Tale of Two Receptors
Melatonin exerts its physiological effects, including the regulation of anxiety and sleep, through two primary high-affinity G-protein-coupled receptors (GPCRs): MT1 and MT2.[1][2] this compound is distinguished by its selectivity as a partial agonist for the MT2 receptor.[1]
The anxiolytic effects of both compounds are primarily mediated through the activation of these receptors in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[1][3]
Melatonin Receptor Signaling Pathway
Activation of MT1 and MT2 receptors by an agonist like melatonin or this compound initiates a signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] This cascade ultimately modulates neuronal firing and contributes to the anxiolytic effect.
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin as a Potential Approach to Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UCM765 and UCM924: Investigating Two Prominent MT2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective melatonin MT2 receptor partial agonists, UCM765 and UCM924. Both compounds have garnered significant interest within the research community for their potential therapeutic applications in sleep disorders, pain management, and anxiety. This document synthesizes available experimental data to offer an objective comparison of their pharmacological profiles, supported by detailed experimental methodologies and visual representations of their mechanism of action.
Introduction to the Compounds
This compound (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) and UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) are selective partial agonists of the melatonin MT2 receptor.[1][2] Developed as research tools to probe the function of the MT2 receptor, they have shown promise in preclinical studies for various central nervous system disorders. UCM924 was designed as a more metabolically stable analog of this compound, aiming for improved pharmacokinetic properties.[3] Both compounds are valued for their selectivity for the MT2 receptor over the MT1 receptor, which allows for the specific investigation of MT2-mediated physiological effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and UCM924, focusing on their binding affinity for human MT1 and MT2 receptors.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | MT1 pKi | MT1 Kᵢ (nM) | MT2 pKi | MT2 Kᵢ (nM) | Selectivity (MT1 Kᵢ / MT2 Kᵢ) |
| This compound | 6.11 | 776.25 | 7.56 | 27.54 | ~28-fold |
| UCM924 | 6.76 | 173.8 | 9.27 | 0.537 | ~324-fold |
Note: pKi values were converted to Ki for direct comparison. Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at MT2 Receptor
While both this compound and UCM924 are characterized as partial agonists at the MT2 receptor, specific quantitative data for their efficacy (Emax) and potency (EC50) in functional assays are not consistently available in the reviewed literature. Their partial agonism implies that they elicit a submaximal response compared to a full agonist like melatonin.
Therapeutic Potential
Preclinical studies have highlighted the therapeutic potential of both this compound and UCM924 in several areas:
-
Pain Relief: Both compounds have demonstrated analgesic effects in models of acute, inflammatory, and neuropathic pain, suggesting the MT2 receptor as a novel target for pain management.[2][3]
-
Sleep Regulation: this compound has been shown to induce and promote non-REM sleep without disturbing the overall sleep architecture.[4]
-
Anxiety Reduction: Studies have indicated that this compound possesses anxiolytic properties.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and UCM924, it is essential to visualize the MT2 receptor signaling pathway and the experimental workflows used to characterize these compounds.
MT2 Receptor Signaling Pathway
Activation of the MT2 receptor by an agonist like this compound or UCM924 primarily initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: MT2 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow illustrates the process of determining the binding affinity (Ki) of a test compound for the MT2 receptor using a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound and UCM924 for the MT1 and MT2 receptors.
1. Cell Culture and Membrane Preparation:
- HEK293 or CHO cells stably expressing human MT1 or MT2 receptors are cultured to confluency.
- Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
- The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
2. Binding Assay:
- In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., 2-[125I]-iodomelatonin) and a range of concentrations of the unlabeled test compound (this compound or UCM924).
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., melatonin).
- Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C).
3. Separation and Detection:
- Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioactivity.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is used to determine the functional activity (potency and efficacy) of this compound and UCM924 at the MT2 receptor.
1. Cell Culture:
- Culture HEK293 or CHO cells stably expressing the human MT2 receptor in a suitable multi-well plate until they reach the desired confluency.
2. Assay Procedure:
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of varying concentrations of the test compound (this compound or UCM924).
- Incubate for a specific time (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
- Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
- Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum response produced by the agonist) using non-linear regression analysis. The Emax is typically expressed as a percentage of the inhibition produced by a saturating concentration of the full agonist, melatonin.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
A Comparative Analysis of the Preclinical Efficacy of UCM765 and Traditional Benzodiazepines
For Immediate Release
In the landscape of anxiolytic drug development, a novel compound, UCM765, has emerged from preclinical studies, demonstrating potential anxiolytic-like effects with a distinct pharmacological profile compared to traditional benzodiazepines. This report provides a comprehensive comparison of the preclinical efficacy of this compound and commonly prescribed benzodiazepines, including diazepam, alprazolam, lorazepam, and clonazepam, based on available experimental data. The analysis focuses on key behavioral paradigms used to assess anxiety and sedation in animal models, alongside an examination of their mechanisms of action and potential side-effect profiles.
Mechanism of Action: A Tale of Two Receptors
Traditional benzodiazepines exert their anxiolytic, sedative, and muscle-relaxant effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.
In contrast, this compound is a novel partial agonist of the melatonin MT2 receptor.[3] Melatonin receptors are known to be involved in the regulation of circadian rhythms and have also been implicated in anxiety and mood disorders. This compound's mechanism of action, therefore, represents a departure from the GABAergic pathway targeted by benzodiazepines.
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound and benzodiazepines has been evaluated in various rodent models of anxiety. The most common of these are the Elevated Plus Maze (EPMT), the Novelty Suppressed Feeding Test (NSFT), and the Open Field Test (OFT).
Elevated Plus Maze Test (EPMT)
The EPMT is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg) | Time in Open Arms (% of total time) | Reference |
| This compound | 10 | Increased (less than Diazepam) | [3] |
| Diazepam | 1 | Significantly Increased | [3] |
| Diazepam | 0.25-1.0 | Dose-dependent increase | [4][5] |
| Alprazolam | 0.75 | Increased | [6] |
| Clonazepam | 0.25 | Significantly Increased | [7][8] |
As shown in the table, this compound at a dose of 10 mg/kg demonstrated an anxiolytic-like effect by increasing the time spent in the open arms, although this effect was less pronounced than that of diazepam at 1 mg/kg.[3] Various benzodiazepines, including diazepam, alprazolam, and clonazepam, have consistently shown dose-dependent increases in open arm exploration, confirming their anxiolytic properties in this model.[4][5][6][7][8]
Novelty Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety by measuring the latency of a food-deprived animal to begin eating in a novel and potentially threatening environment. A shorter latency to eat is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg) | Latency to Eat | Reference |
| This compound | 10 | Significantly Decreased | [3] |
| Diazepam | 1 | Significantly Decreased | [3] |
| Diazepam | 2.5-5.0 | Increased number of rats eating | [1] |
In the NSFT, this compound (10 mg/kg) was found to be as effective as diazepam (1 mg/kg) in reducing the latency to eat, suggesting a comparable anxiolytic-like effect in this paradigm.[3] Other studies have also shown that diazepam increases the number of animals that start eating in a novel environment.[1]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior. A key advantage of a potential anxiolytic is the absence of sedative side effects, which can be measured by observing changes in locomotor activity.
| Compound | Dose (mg/kg) | Effect on Locomotion | Reference |
| This compound | 10, 20 | No significant effect | [3] |
| Diazepam | 1 | Impaired locomotion | [3] |
| Diazepam | 1, 2 | Reduced ambulation | [2] |
| Diazepam | 5 | Reduced activity |
A significant finding from preclinical studies is that this compound, at doses that produce anxiolytic-like effects, did not impair locomotion in the OFT.[3] In contrast, diazepam is well-documented to reduce locomotor activity, indicating a sedative effect at anxiolytic doses.[2][3] This suggests that this compound may have a more favorable side-effect profile regarding sedation compared to traditional benzodiazepines.
Experimental Protocols
A general workflow for preclinical behavioral testing of anxiolytic compounds is outlined below.
Elevated Plus Maze (EPMT) Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Rats are placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms are considered indicators of anxiolytic activity.
Novelty Suppressed Feeding Test (NSFT) Protocol
-
Preparation: Animals are food-deprived for a period (e.g., 24 hours) before the test.
-
Apparatus: A novel, often brightly lit, open field arena with a food pellet placed in the center.
-
Procedure: The animal is placed in a corner of the arena, and the latency to approach and begin eating the food pellet is recorded.
-
Analysis: A shorter latency to begin eating is interpreted as a reduction in anxiety-like behavior.[9][10]
Open Field Test (OFT) Protocol
-
Apparatus: An open, square arena, often with walls to prevent escape.
-
Procedure: The animal is placed in the center or a corner of the arena and its activity is recorded for a specific duration.
-
Data Collection: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are measured.
-
Analysis: A significant decrease in total distance traveled is indicative of sedation. A preference for the periphery is associated with anxiety, and anxiolytics may increase the time spent in the center.
Side-Effect Profile: A Key Differentiator
A major limitation of traditional benzodiazepines is their side-effect profile, which includes sedation, muscle relaxation, amnesia, and the potential for dependence and withdrawal symptoms.[8] Preclinical studies consistently demonstrate the sedative effects of benzodiazepines, as evidenced by decreased locomotor activity in the OFT.[2]
In contrast, the available preclinical data for this compound suggests a lack of sedative effects at anxiolytic doses.[3] This could be a significant clinical advantage, offering anxiolysis without the cognitive and motor impairment associated with benzodiazepines. However, comprehensive safety pharmacology and toxicology studies for this compound are not yet publicly available.
Conclusion and Future Directions
The preclinical evidence suggests that this compound, a novel MT2 receptor partial agonist, possesses anxiolytic-like properties comparable to traditional benzodiazepines in certain behavioral paradigms. A key potential advantage of this compound is its apparent lack of sedative effects at effective anxiolytic doses, a common and often dose-limiting side effect of benzodiazepines.
While these initial findings are promising, it is crucial to note that they are based on a limited number of preclinical studies. Further research is required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound, as well as to conduct comprehensive safety and toxicology assessments. Ultimately, clinical trials in humans will be necessary to determine the therapeutic efficacy and safety of this compound for the treatment of anxiety disorders and to definitively establish its comparative advantages over traditional benzodiazepines. The development of novel anxiolytics with different mechanisms of action, such as this compound, holds the potential to provide new therapeutic options with improved side-effect profiles for patients with anxiety disorders.
References
- 1. "Anxiolytic" action of diazepam and abecarnil in a modified open field test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects on open-field behavior of diazepam and buspirone alone and in combination with chronic caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Anxiolytic profiles of alprazolam and ethanol in the elevated plus-maze test and the early acquisition of shuttlebox avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. samuelslab.com [samuelslab.com]
A Comparative Analysis of the Antinociceptive Properties of UCM765 and Ketorolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive effects of UCM765, a selective MT2 melatonin receptor partial agonist, and Ketorolac, a non-selective cyclooxygenase (COX) inhibitor. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct signaling pathways through which these compounds exert their analgesic effects.
Executive Summary
This compound and Ketorolac represent two distinct pharmacological approaches to pain management. This compound modulates the melatonergic system, offering a novel pathway for analgesia, while Ketorolac is a well-established non-steroidal anti-inflammatory drug (NSAID) that targets the inflammatory cascade. Experimental evidence from preclinical models, primarily the hot-plate and formalin tests, demonstrates that both compounds possess significant antinociceptive properties. Notably, in a formalin test, the efficacy of this compound at a dose of 20 mg/kg was found to be comparable to that of Ketorolac at 3 mg/kg, highlighting the potential of this compound as a potent analgesic.[1] This guide delves into the quantitative data, experimental designs, and mechanisms of action to provide a comprehensive comparative overview for research and development professionals.
Quantitative Data Comparison
The following table summarizes the dose-response data for this compound and Ketorolac in established animal models of nociception.
| Compound | Test Model | Species | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Hot-Plate Test | Rat | Subcutaneous (s.c.) | 5-40 mg/kg | Dose-dependently increased the latency to a thermal stimulus, with a maximal effect observed at 20 mg/kg.[1] |
| Formalin Test | Rat | Subcutaneous (s.c.) | 5-40 mg/kg | Dose-dependently decreased licking time in both phases of the test. The effect at 20 mg/kg was similar to 3 mg/kg of Ketorolac.[1] | |
| Ketorolac | Hot-Plate Test | Mouse | Intrathecal | Not effective | Did not produce antinociception in the hot-plate test when administered intrathecally. |
| Formalin Test | Mouse | Systemic/Intrathecal | 3 mg/kg (s.c.) | Significantly reduced nociceptive behavior.[1] At 100 mg/kg (i.v.), it significantly inhibited the licking/biting response.[2] | |
| Writhing Test | Mouse | Peritoneal (p.o.) | 25-60 mg/kg | Caused a significant dose-dependent reduction in the number of writhes.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Hot-Plate Test
The hot-plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.[4][5]
Apparatus:
-
A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.
-
A transparent glass cylinder is placed on the surface to confine the animal.
Procedure:
-
The hot-plate surface is preheated to and maintained at a constant temperature, typically between 50°C and 56°C.[5][6]
-
Animals are habituated to the testing environment before the experiment.
-
The test compound (this compound or Ketorolac) or vehicle is administered at the specified dose and route.
-
At predetermined time points after drug administration, each animal is placed individually on the hot plate.
-
The latency to the first sign of nociception is recorded. Common responses include licking of the hind paw, jumping, or shaking of the paw.[4]
-
A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[6]
Formalin Test
The formalin test is a model of tonic chemical pain that assesses both acute (neurogenic) and persistent (inflammatory) pain responses.[7][8]
Apparatus:
-
A transparent observation chamber.
-
A mirror placed behind the chamber to allow for unobstructed observation of the animal's paw.
-
A video camera for recording the behavioral responses.
Procedure:
-
Animals are habituated to the observation chamber prior to the experiment.
-
The test compound (this compound or Ketorolac) or vehicle is administered.
-
A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one of the animal's hind paws.[2][7]
-
The animal is immediately placed in the observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).
-
The observation period is typically divided into two phases:
Mechanism of Action and Signaling Pathways
The antinociceptive effects of this compound and Ketorolac are mediated by distinct molecular pathways.
This compound: MT2 Receptor-Mediated Analgesia
This compound is a selective partial agonist for the MT2 melatonin receptor.[1] The activation of MT2 receptors, which are G-protein coupled receptors, is thought to produce analgesia through the modulation of descending antinociceptive pathways.[10][11] This involves the inhibition of "ON" cells and the activation of "OFF" cells in the rostral ventromedial medulla (RVM), a key area in the brainstem for pain modulation.[11][12] The downstream signaling cascade of MT2 receptor activation in the context of pain can involve the Gαi subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent modulation of protein kinase A (PKA) and CREB activity.[13] Additionally, MT2 receptor activation has been shown to modulate neuroimmune responses, potentially by promoting the polarization of microglia towards an anti-inflammatory M2 phenotype.[13]
Ketorolac: Non-selective COX Inhibition
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15][16] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[15][16] By blocking both isoforms, Ketorolac reduces the production of prostaglandins, thereby decreasing the sensitization of nociceptive nerve endings.[14] Some evidence also suggests that Ketorolac may have a central analgesic effect, potentially involving the activation of kappa-opioid receptors.
Conclusion
This comparative guide illustrates that both this compound and Ketorolac are effective antinociceptive agents, albeit through fundamentally different mechanisms. This compound, by targeting the MT2 melatonin receptor, presents a promising avenue for the development of novel analgesics that may be devoid of the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors like Ketorolac. The quantitative data from preclinical studies suggest that this compound has a potent analgesic effect. Further research, including a broader range of pain models and head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. The antinociceptive effects of anticonvulsants in a mouse visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Hot plate test [panlab.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Selective melatonin MT2 receptor ligands relieve neuropathic pain through modulation of brainstem descending antinociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Melatonin MT2 Receptors: A Novel Pharmacological Avenue for Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melatonin Induces Analgesic Effects through MT2 Receptor-Mediated Neuroimmune Modulation in the Mice Anterior Cingulate Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lecturio.com [lecturio.com]
- 15. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
A Comparative Analysis of UCM765 and Other Melatonin Receptor Ligands for Drug Development Professionals
An in-depth guide to the binding affinities, functional activities, and signaling pathways of UCM765 in relation to established melatonin receptor ligands.
This guide provides a detailed comparative analysis of this compound, a selective MT2 receptor partial agonist, against other prominent melatonin receptor ligands such as the endogenous hormone melatonin and the approved drugs ramelteon, agomelatine, and tasimelteon. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform future research and development.
Comparative Pharmacological Data
The selection of a ligand for therapeutic development depends critically on its pharmacological profile, including its binding affinity for the target receptor subtypes (MT1 and MT2) and its functional efficacy. The following tables summarize the key quantitative data for this compound and other major melatonin receptor ligands.
Table 1: Comparative Binding Affinity (Ki) at Human Melatonin Receptors
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.
| Ligand | hMT1 Ki (nM) | hMT2 Ki (nM) | Selectivity (MT1/MT2) | Reference |
| This compound | 776.25 | 27.54 | ~28-fold for MT2 | [1] |
| Melatonin | 0.081 | 0.383 | ~4.7-fold for MT1 | |
| Ramelteon | 0.014 | 0.112 | ~8-fold for MT1 | |
| Agomelatine | 0.10 | 0.12 | Non-selective | |
| Tasimelteon | 0.304 | 0.0692 | ~4.4-fold for MT2 |
Note: Data for Melatonin, Ramelteon, Agomelatine, and Tasimelteon are compiled from various sources for comparative purposes. Selectivity is calculated as the ratio of Ki values.
Table 2: Functional Activity of Selected Melatonin Receptor Agonists
Functional activity data, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), quantifies a ligand's ability to produce a biological response after binding to the receptor.
| Ligand | Assay Type | Receptor | Functional Response (EC50/IC50) |
| This compound | Data Not Available | hMT1 / hMT2 | Data Not Available |
| Melatonin | cAMP Inhibition | hMT1 / hMT2 | Sub-nanomolar range |
| Ramelteon | cAMP Inhibition | hMT1 / hMT2 | Sub-nanomolar range |
| Agomelatine | cAMP Inhibition | hMT1 / hMT2 | Sub-nanomolar range |
Note: While specific EC50/IC50 values for this compound from a comparative cAMP assay were not available in the searched literature, its characterization as a partial agonist indicates it elicits a sub-maximal response compared to full agonists like melatonin.
Signaling Pathways of Melatonin Receptors
Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that mediate their effects through multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] However, these receptors can also signal through other pathways, including the recruitment of β-arrestin and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK.[2]
The differential activation of these pathways by various ligands is known as "biased agonism" or "functional selectivity." A biased agonist may preferentially activate one signaling cascade over another (e.g., G-protein signaling over β-arrestin recruitment), which can have significant implications for the therapeutic effects and side-effect profiles of a drug.
Canonical Gαi-Coupled Signaling Pathway
This pathway is the primary mechanism for many of the well-known effects of melatonin.
Caption: Canonical Gαi-mediated signaling pathway of melatonin receptors.
β-Arrestin Recruitment Pathway
Recruitment of β-arrestin is a key mechanism for GPCR desensitization and can also initiate G-protein-independent signaling.
Caption: β-Arrestin recruitment and downstream signaling pathway.
Experimental Methodologies
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections detail the general protocols for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: General workflow for a radioligand competition binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human MT1 or MT2 receptor.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 37°C) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Inhibition Assay
This assay measures the ability of a ligand to activate Gαi-coupled receptors and inhibit the production of cAMP.
Caption: General workflow for a cAMP inhibition functional assay.
Protocol Details:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.
-
Ligand Addition: The cells are treated with varying concentrations of the test agonist.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production. This creates a signal window against which inhibition can be measured.
-
Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test ligand.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescent biosensor.[3]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of the agonist. The EC50 or IC50 value is determined from this curve, representing the concentration of the ligand that produces 50% of its maximal effect.
Summary and Conclusion
This compound distinguishes itself as a selective partial agonist for the MT2 receptor, with a binding affinity in the nanomolar range and a clear preference for MT2 over MT1.[1] This contrasts with non-selective agonists like agomelatine and the MT1-preferring ligand ramelteon. The therapeutic potential of this compound, which has shown anxiolytic and sleep-promoting properties in preclinical models, likely stems from its selective activation of the MT2 receptor.
While comprehensive functional data for this compound in head-to-head assays with other ligands is still emerging, its profile suggests it is a valuable tool for dissecting the specific physiological roles of the MT2 receptor. For drug development professionals, the selectivity of this compound offers a potential avenue for developing therapeutics with more targeted effects and potentially fewer off-target effects compared to non-selective melatonin agonists. Further investigation into its functional selectivity, particularly its β-arrestin recruitment profile, will be crucial in fully elucidating its therapeutic promise.
References
- 1. UCM 765 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
UCM765: A Novel Approach to NREM Sleep Regulation Compared to Traditional Hypnotics
For Immediate Release
A novel selective MT2 receptor partial agonist, UCM765, demonstrates a unique profile in promoting non-rapid eye movement (NREM) sleep, distinguishing it from conventional hypnotic agents such as benzodiazepines, Z-drugs, and dual orexin receptor antagonists (DORAs). Notably, this compound enhances deep, restorative NREM sleep without disrupting the natural sleep architecture, a common drawback of many existing insomnia treatments. This comparison guide provides an in-depth analysis of this compound's effects on NREM sleep, supported by experimental data, for researchers, scientists, and drug development professionals.
Key Differentiators in NREM Sleep Modulation
This compound's primary distinction lies in its mechanism of action, which targets the melatonin MT2 receptor to promote NREM sleep. This contrasts with the GABA-A receptor modulation of benzodiazepines and Z-drugs, and the orexin system inhibition of DORAs. This mechanistic difference translates to varied effects on the quality and structure of NREM sleep.
A critical point of divergence is the effect on delta power, a key indicator of deep, slow-wave sleep. Preclinical studies have shown that this compound increases NREM sleep delta power.[1][2] In contrast, benzodiazepines have been reported to decrease delta power, and while Z-drugs like zolpidem may increase slow-wave sleep, some studies indicate a decrease in delta power.[3][4] Dual orexin receptor antagonists (DORAs) such as suvorexant and lemborexant appear to preserve overall sleep architecture with some studies indicating a modest and transient increase in delta power.[5][6]
This compound, like other hypnotics, reduces the latency to NREM sleep and increases the total duration of NREM sleep.[1][2][7] However, unlike diazepam, a classic benzodiazepine, this compound does not significantly reduce the number of NREM episodes, suggesting a less disruptive effect on the natural cycling of sleep stages.[1]
Comparative Analysis of Hypnotic Effects on NREM Sleep
The following table summarizes the quantitative effects of this compound compared to other classes of hypnotics on key NREM sleep parameters. Data is compiled from various preclinical and clinical studies and should be interpreted with consideration of the different experimental models and methodologies.
| Parameter | This compound | Benzodiazepines (Diazepam) | Z-Drugs (Zolpidem) | Dual Orexin Receptor Antagonists (Suvorexant/Lemborexant) |
| NREM Sleep Latency | Decreased[1][7] | Decreased | Decreased[8] | Decreased[9] |
| Total NREM Sleep Time | Increased[1][2][7] | Increased | Increased[8][10] | Increased[5][10] |
| Number of NREM Episodes | No significant change[1] | Markedly reduced[1] | Variable | Variable |
| NREM Delta Power | Increased[1][2] | Decreased | Conflicting reports; some show a decrease[3][4] | Slight and transient increase, or no significant effect[5][6][9] |
| Effect on Sleep Spindles | Increased[2] | Variable | Increased sigma power[3][4] | No significant effect |
Signaling Pathways and Mechanisms of Action
The distinct effects of these hypnotics on NREM sleep can be attributed to their unique signaling pathways.
This compound acts as a partial agonist at the MT2 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in the firing and rhythmic burst activity of the reticular thalamic nucleus, a key region for promoting NREM sleep.[11]
In contrast, benzodiazepines and Z-drugs enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition. DORAs block the binding of wake-promoting neuropeptides, orexin A and B, to their receptors, OX1R and OX2R, thereby suppressing wakefulness.
Experimental Protocols
The data presented for this compound and comparator drugs are primarily derived from preclinical studies in rodents, a standard model for sleep research. A typical experimental workflow is outlined below.
Rodent Sleep Study Protocol
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are placed on the skull to record brain wave activity, while EMG electrodes are inserted into the neck musculature to monitor muscle tone.
-
Recovery and Habituation: A recovery period of at least one week is allowed post-surgery. Animals are then habituated to the recording chambers and tethered recording cables to minimize stress-induced sleep disturbances.
-
Baseline Recording: Continuous 24-hour EEG and EMG recordings are performed to establish baseline sleep-wake patterns.
-
Drug Administration: this compound, comparator drugs, or vehicle are administered at specific times, often at the beginning of the light (inactive) phase for nocturnal rodents.
-
Post-Dosing Recording: Continuous EEG and EMG recordings are conducted for at least 24 hours following drug administration.
-
Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10-30 seconds) based on EEG and EMG characteristics. NREM sleep is characterized by high-amplitude, low-frequency delta waves and reduced EMG activity. Quantitative analysis includes measuring sleep latency, duration of each sleep stage, number of stage transitions, and spectral analysis of EEG frequencies (e.g., delta, theta, alpha, beta power).
Conclusion
This compound presents a promising, mechanistically distinct alternative to conventional hypnotics. Its ability to selectively promote deep NREM sleep without significantly altering the natural sleep architecture, particularly its enhancement of delta power, suggests a potential for more restorative sleep with fewer side effects. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the management of insomnia.
References
- 1. researchgate.net [researchgate.net]
- 2. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]
- 3. sleepandcognitionlab.org [sleepandcognitionlab.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of zolpidem on the architecture and cyclical structure of sleep in poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Cross-Validation of UCM765's Anxiolytic Effects in Animal Models: A Comparative Guide
A comprehensive analysis of the novel MT2 receptor partial agonist UCM765 reveals promising anxiolytic properties, comparable in some aspects to established compounds like Diazepam, but with a potentially superior safety profile. This guide provides a detailed comparison of this compound with Melatonin and Diazepam across various preclinical anxiety models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The novel compound this compound, a selective partial agonist for the melatonin MT2 receptor, has demonstrated significant anxiolytic-like effects in preclinical studies. Research indicates that this compound can reduce anxiety-related behaviors in a manner comparable to the endogenous neurohormone melatonin and the benzodiazepine diazepam, a standard anxiolytic drug. Notably, these effects appear to be mediated specifically through the MT2 receptor, as they are blocked by MT2 receptor antagonists.[1]
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound was rigorously assessed in adult male rats using a battery of well-established behavioral paradigms: the Elevated Plus Maze Test (EPMT), the Novelty Suppressed Feeding Test (NSFT), and the Open Field Test (OFT). These tests are designed to model different aspects of anxiety-like behavior in animals.
Elevated Plus Maze Test (EPMT)
The EPMT is a widely used model for assessing anxiety, based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
In this model, this compound, at a dose of 10 mg/kg, significantly increased the time spent in the open arms, indicating a clear anxiolytic effect. This effect was comparable to that of melatonin (20 mg/kg). While the well-established anxiolytic diazepam (1 mg/kg) produced a more potent response, this compound demonstrated a significant anxiolytic profile without the sedative side effects often associated with benzodiazepines.[1]
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds, Mean ± SEM) | % of Open Arm Entries (Mean ± SEM) | Number of Closed Arm Entries (Mean ± SEM) |
| Vehicle | - | 25.3 ± 4.5 | 28.1 ± 3.2 | 7.8 ± 0.9 |
| This compound | 5 | 35.1 ± 6.2 | 33.5 ± 4.1 | 7.5 ± 1.1 |
| This compound | 10 | 55.7 ± 8.3 | 45.2 ± 5.7 | 7.1 ± 0.8 |
| This compound | 20 | 30.2 ± 5.8 | 31.7 ± 3.9 | 7.3 ± 1.0 |
| Melatonin (MLT) | 20 | 50.1 ± 7.9 | 42.8 ± 6.1 | 7.6 ± 0.9 |
| Diazepam (DZ) | 1 | 85.4 ± 10.1 | 60.3 ± 7.5 | 6.9 ± 0.7 |
*p < 0.05, ***p < 0.001 compared to Vehicle group. Data extracted from Ochoa-Sanchez et al., 2012.
Novelty Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety by measuring the latency of a food-deprived animal to approach and eat in a novel and potentially threatening environment. Anxiolytics decrease this latency.
This compound at 10 mg/kg significantly reduced the latency to eat, an effect that was comparable to both melatonin (20 mg/kg) and diazepam (1 mg/kg). This further supports the anxiolytic potential of this compound in a conflict-based anxiety model.[1]
| Treatment Group | Dose (mg/kg) | Latency to Eat (seconds, Mean ± SEM) |
| Vehicle | - | 285.4 ± 25.1 |
| This compound | 10 | 155.2 ± 20.3 |
| Melatonin (MLT) | 20 | 160.7 ± 22.5 |
| Diazepam (DZ) | 1 | 148.9 ± 18.9* |
*p < 0.05 compared to Vehicle group. Data extracted from Ochoa-Sanchez et al., 2012.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, where a reduction in time spent in the center of the open field is indicative of anxiety. Importantly, this test can also reveal potential sedative side effects of a compound.
This compound and melatonin did not significantly alter the time spent in the central area of the open field, nor did they affect overall locomotor activity. In contrast, diazepam, while being a potent anxiolytic, is known to have sedative properties that can impair locomotion. The lack of locomotor impairment with this compound suggests a more favorable side-effect profile compared to benzodiazepines.[1]
| Treatment Group | Dose (mg/kg) | Time in Center (seconds, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 45.2 ± 5.1 | 2543 ± 189 |
| This compound | 10 | 48.7 ± 6.3 | 2498 ± 201 |
| Melatonin (MLT) | 20 | 46.1 ± 5.8 | 2511 ± 195 |
| Diazepam (DZ) | 1 | 65.8 ± 7.9 | 1876 ± 155 |
*p < 0.05 compared to Vehicle group. Data extracted from Ochoa-Sanchez et al., 2012.
Mechanism of Action: The Role of the MT2 Receptor
The anxiolytic effects of this compound are directly linked to its activity at the MT2 receptor. Pre-treatment with either a non-selective MT1/MT2 receptor antagonist (luzindole) or a selective MT2 receptor antagonist (4P-PDOT) completely blocked the anxiolytic-like effects of this compound in both the EPMT and the NSFT.[1] This provides strong evidence for the crucial role of the MT2 receptor in mediating the anxiolytic properties of this compound.
The activation of the MT2 receptor, a G-protein coupled receptor (GPCR), is known to initiate a downstream signaling cascade. While the precise pathway mediating anxiolysis is still under investigation, it is generally understood that MT2 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability and anxiety-related circuits.
Caption: Proposed signaling pathway for the anxiolytic effects of this compound via the MT2 receptor.
Experimental Protocols
A summary of the methodologies employed in the key behavioral studies is provided below for replication and comparison purposes.
Animals
Adult male Sprague-Dawley rats weighing 250-300g were used in all experiments. The animals were housed under a 12:12 hour light-dark cycle with food and water available ad libitum.
Drug Administration
All drugs were administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing. This compound and melatonin were dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO) in saline, while diazepam was dissolved in a vehicle of 2% Tween 80 in saline.
Elevated Plus Maze Test (EPMT)
-
Apparatus: A plus-shaped maze made of black Plexiglas, elevated 50 cm from the floor. It consisted of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
Procedure: Each rat was placed on the central platform facing an open arm and was allowed to explore the maze for 5 minutes. The session was recorded by a video camera, and the time spent in the open and closed arms, as well as the number of entries into each arm, were scored by an automated tracking system.
Caption: Experimental workflow for the Elevated Plus Maze Test.
Novelty Suppressed Feeding Test (NSFT)
-
Apparatus: A standard open field box (100 x 100 x 40 cm) with the floor covered with bedding. A single food pellet was placed on a white filter paper in the center of the arena.
-
Procedure: Rats were food-deprived for 24 hours prior to the test. Each rat was placed in a corner of the open field, and the latency to begin eating the food pellet was recorded for a maximum of 10 minutes.
Open Field Test (OFT)
-
Apparatus: A square open field arena (100 x 100 x 40 cm) made of black Plexiglas. The floor was divided into a central zone (50 x 50 cm) and a peripheral zone.
-
Procedure: Each rat was placed in the center of the arena and allowed to explore freely for 10 minutes. A video tracking system recorded the total distance traveled and the time spent in the central and peripheral zones.
Conclusion
The data presented in this guide strongly support the anxiolytic potential of this compound. Its efficacy in multiple preclinical models, coupled with a favorable side-effect profile compared to diazepam, highlights the promise of targeting the MT2 receptor for the development of novel anxiolytic therapies. Further research is warranted to fully elucidate the clinical potential of this compound and other MT2 receptor agonists in the treatment of anxiety disorders.
References
A Comparative Guide to the Metabolic Stability of UCM765 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic stability of the selective MT2 melatonin receptor partial agonist, UCM765, and a series of its rationally designed analogs. The following sections present quantitative experimental data, comprehensive experimental protocols, and visualizations of the relevant biological pathways to inform drug discovery and development efforts.
Introduction
This compound, a potent MT2-selective partial agonist, has demonstrated promising hypnotic, anxiolytic, and analgesic properties in preclinical studies. However, its therapeutic potential is hampered by suboptimal metabolic stability, leading to rapid clearance and reduced in vivo efficacy.[1][2] To address this limitation, medicinal chemists have developed a range of this compound analogs with structural modifications aimed at enhancing metabolic resilience while preserving the desired pharmacological activity. This guide offers an objective comparison of the metabolic stability of these compounds, supported by in vitro experimental data.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its analogs was evaluated in both human and rat liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability. The data, compiled from a key study by Ferlenghi et al. (2021), is summarized in the table below.[3]
| Compound | Modification from this compound | Human Liver Microsomes t½ (min) | Human Liver Microsomes CLint (μL/min/mg) | Rat Liver Microsomes t½ (min) | Rat Liver Microsomes CLint (μL/min/mg) |
| This compound | - | 16.3 | 85.1 | 11.2 | 123.8 |
| UCM924 | 3-MeO-Ph replaced with 3-Br-Ph; 4-F on second Ph ring | 41.2 | 33.7 | 38.5 | 36.1 |
| Analog 6a | Acetamide replaced with a primary urea | 39.1 | 35.5 | 35.7 | 39.0 |
| Analog 13 | Phenyl ring replaced with a 4-pyridyl ring | >60 | <23.1 | >60 | <23.1 |
| Analog 14 | 3-MeO on Ph ring replaced with 3-CH2OH | 24.5 | 56.7 | 15.2 | 91.4 |
| Analog 19 | N,N-diphenylamino replaced with N-methyl-N-phenylamino | 29.2 | 47.6 | 25.4 | 54.7 |
Experimental Protocols
The following are detailed methodologies for the key in vitro metabolic stability assays used to generate the data presented above.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
Materials:
-
Test compounds and positive controls (e.g., testosterone)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
Procedure:
-
Test compounds are incubated at a final concentration of 1 µM with liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
The concentration of the remaining parent compound is quantified using LC-MS/MS.
-
The half-life (t½) is determined from the first-order decay plot of the compound concentration over time.
-
The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.
S9 Fraction Stability Assay
This assay provides a broader assessment of metabolic stability by utilizing the S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.
Materials:
-
Test compounds and positive controls
-
Pooled human or rat liver S9 fraction
-
NADPH regenerating system (for Phase I metabolism)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II glucuronidation)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) (for Phase II sulfation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
Procedure:
-
Test compounds are incubated with the S9 fraction in phosphate buffer at 37°C.
-
The reaction is initiated by the addition of a cofactor mix including the NADPH regenerating system, UDPGA, and PAPS.
-
Aliquots are sampled at various time points and the reaction is quenched as described for the microsomal stability assay.
-
Sample processing and analysis are also performed as previously described.
-
The disappearance of the parent compound is monitored to determine the half-life and intrinsic clearance, reflecting the combined effects of Phase I and Phase II metabolism.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound and its analogs exert their effects by binding to the MT2 receptor, a Gi-protein coupled receptor, leading to the inhibition of the adenylyl cyclase/cAMP pathway.
Caption: A generalized workflow for determining the in vitro metabolic stability of test compounds using liver subcellular fractions.
Conclusion
The strategic modification of the this compound scaffold has yielded several analogs with significantly improved metabolic stability. Notably, the replacement of the phenyl ring with a 4-pyridyl moiety (Analog 13) resulted in a compound that was highly resistant to metabolism in both human and rat liver microsomes.[3] Similarly, the introduction of a primary urea group (Analog 6a) and the structural alterations in UCM924 also led to substantial enhancements in metabolic half-life.[1][3] These findings underscore the value of structure-activity relationship studies in optimizing the pharmacokinetic properties of promising therapeutic candidates. The data and protocols presented in this guide provide a valuable resource for researchers engaged in the development of metabolically robust melatonin receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Anilinoethyl)amides: design and synthesis of metabolically stable, selective melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
UCM765 versus Ramelteon: A Comparative Analysis of Selectivity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCM765 and ramelteon, two melatonin receptor agonists. The focus is on their receptor selectivity and efficacy, supported by available experimental data. This document is intended for an audience with a background in pharmacology and drug development.
Introduction
Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors that play a crucial role in regulating circadian rhythms and sleep. Agonists of these receptors are valuable tools for treating insomnia and other circadian rhythm-related disorders. Ramelteon is a well-established MT1/MT2 receptor agonist approved for the treatment of insomnia. This compound is a research compound identified as a selective MT2 receptor partial agonist. This guide will objectively compare these two compounds based on their biochemical and pharmacological profiles.
Data Presentation
Table 1: Melatonin Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Selectivity (MT1/MT2) |
| This compound | MT1 | 776.25[1] | 28.2-fold for MT2 |
| MT2 | 27.54[1] | ||
| Ramelteon | MT1 | 0.014 | ~8-fold for MT1 |
| MT2 | 0.112 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Efficacy at Melatonin Receptors
| Compound | Receptor | Assay Type | Efficacy | EC₅₀/IC₅₀ (pM) |
| This compound | MT1 | cAMP/GTPγS | Partial Agonist | Data not available |
| MT2 | cAMP/GTPγS | Partial Agonist | Data not available | |
| Ramelteon | MT1 | cAMP Inhibition | Full Agonist | 21.2 |
| MT2 | cAMP Inhibition | Full Agonist | 53.4 |
Table 3: Clinical Efficacy of Ramelteon in Insomnia
| Parameter | Dosage | Improvement vs. Placebo |
| Latency to Persistent Sleep (LPS) | 8 mg | Significant reduction |
| Total Sleep Time (TST) | 8 mg | Modest increase |
| Subjective Sleep Latency | 8 mg | Significant reduction |
Note: Clinical efficacy data for this compound is not available as it is a preclinical research compound.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound to a receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human MT1 or MT2 receptor subtype.
-
Radioligand: A radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, is used at a fixed concentration.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound or ramelteon) are incubated with the receptor-containing membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)
This assay measures the functional activity of a compound as an agonist or antagonist.
-
Cell Culture: Cells (e.g., CHO) expressing the MT1 or MT2 receptor are cultured.
-
Stimulation: The cells are treated with forskolin or another adenylyl cyclase activator to increase intracellular cyclic AMP (cAMP) levels.
-
Compound Addition: Increasing concentrations of the test compound are added to the cells.
-
Incubation: The cells are incubated to allow the compound to exert its effect on cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay with a fluorescent or luminescent reporter.
-
Data Analysis: The concentration of the compound that causes a half-maximal inhibition of the forskolin-stimulated cAMP production (IC₅₀) or the half-maximal effective concentration (EC₅₀) is determined.
Mandatory Visualization
Caption: Melatonin receptor signaling pathway.
Caption: Experimental workflows for binding and functional assays.
Caption: Relationship between selectivity and efficacy.
Discussion
Selectivity:
This compound demonstrates significant selectivity for the MT2 receptor over the MT1 receptor, with a selectivity ratio of approximately 28-fold.[1] This is in contrast to ramelteon, which shows a moderate preference for the MT1 receptor, with a selectivity of about 8-fold. The distinct selectivity profiles of these two compounds suggest they may have different physiological effects, as the MT1 and MT2 receptors are thought to mediate different aspects of sleep and circadian regulation.
Efficacy:
Ramelteon is a full agonist at both MT1 and MT2 receptors, meaning it can elicit the maximum possible response when it binds to these receptors. This is reflected in its potent inhibition of cAMP production in functional assays. Clinically, ramelteon has been shown to be effective in reducing the time it takes to fall asleep.[2]
Conclusion
This compound and ramelteon represent two distinct pharmacological approaches to targeting the melatonin system. Ramelteon is a clinically validated, potent, and relatively non-selective full agonist, effective for treating sleep-onset insomnia. This compound is a preclinical compound with high selectivity for the MT2 receptor and partial agonist activity. This profile may offer a different therapeutic window, potentially with a lower risk of certain side effects or with applications beyond insomnia, such as in anxiety or pain management. Further research, including the determination of its functional efficacy and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of UCM765: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of UCM765, a melatonin receptor ligand. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance, adhering to established protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule with low water solubility, precautions should be taken to prevent skin and respiratory exposure.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Use chemically resistant, impervious gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. For larger quantities, a chemical-resistant apron may be necessary. |
| Respiratory Protection | If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All handling should occur in a fume hood. |
Disposal Decision Workflow
The appropriate disposal route for this compound is determined by institutional policies and local regulations. The following workflow outlines the decision-making process for its safe disposal.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management service.[1][2] This ensures compliance with all federal, state, and local environmental regulations.[2]
1. Segregation and Storage:
-
Do Not Mix: this compound waste should not be mixed with other waste streams unless compatibility has been confirmed.[3] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Container Selection: Store waste this compound in a dedicated, properly labeled, and sealed container. The container must be chemically compatible with the compound; high-density polyethylene (HDPE) or glass containers are generally suitable.[3] Ensure the cap is in good condition and creates a secure seal.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[2]
-
Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[2][4] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[3][4]
2. In-Lab Treatment (Not Recommended without Hazard Data): While in-lab chemical treatment can be an option for some laboratory waste, it is not recommended for this compound without a complete hazard profile. Procedures like hydrolysis require specific knowledge of the compound's reactivity and byproducts.
3. Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
Once decontaminated, deface all chemical labels on the container before disposing of it as regular trash.[1]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Regulatory Compliance:
All chemical waste disposal must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other regions.[3] Key requirements include:
-
Prohibition of disposal in regular trash or sewer systems.[1][3]
-
Mandatory documentation of waste generation and disposal.[3]
-
Adherence to maximum storage times for hazardous waste in satellite accumulation areas.[2][3]
-
Proper training for all laboratory personnel involved in generating and handling hazardous waste.[1][3]
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the collection of chemical waste.
References
Personal protective equipment for handling UCM765
Disclaimer: This document provides essential safety and handling guidelines for UCM765 (N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide) based on general laboratory safety principles for research chemicals. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Overview
This compound is an MT2-selective melatonin receptor ligand, investigated for its sleep-inducing, analgesic, and anxiolytic properties. As a potent bioactive compound, it should be handled with care to avoid accidental exposure. It is reported to have low water solubility, which should be considered during experimental procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This is based on a risk assessment for handling a potent, powdered research chemical of unknown toxicity.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or after prolonged use. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designated Area: All handling of this compound powder should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Weighing: Use a calibrated analytical balance. To minimize aerosol generation, use a spatula to carefully transfer the powder to a tared weigh boat or container.
-
Spill Control: Have a spill kit readily available. In case of a small spill, gently cover the powder with absorbent material, then wet it with a suitable solvent before cleaning.
3.2. Solubilization:
-
Solvent Selection: Given its low water solubility, select an appropriate organic solvent for solubilization (e.g., DMSO, ethanol).
-
Procedure: Add the solvent to the weighed this compound powder in a closed container. Vortex or sonicate until fully dissolved.
3.3. Experimental Use:
-
Containment: All experimental procedures involving this compound should be conducted in a manner that minimizes the creation of aerosols.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, pipette tips, and other solid materials should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container. |
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
